molecular formula C20H16N4O2S B15575842 THP104c

THP104c

货号: B15575842
分子量: 376.4 g/mol
InChI 键: SHKPGEAUAUBOMX-AUEPDCJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

THP104c is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H16N4O2S

分子量

376.4 g/mol

IUPAC 名称

2-methoxy-6-[(E)-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H16N4O2S/c1-26-16-9-5-8-14(18(16)25)10-23-24-19-17-15(13-6-3-2-4-7-13)11-27-20(17)22-12-21-19/h2-12,25H,1H3,(H,21,22,24)/b23-10+

InChI 键

SHKPGEAUAUBOMX-AUEPDCJTSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Mitochondrial Fission: A Framework for Understanding Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or data detailing the specific mechanism of action for a compound designated "THP104c" in relation to mitochondrial fission. The following in-depth technical guide provides a comprehensive overview of the currently understood mechanisms of mitochondrial fission. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering the necessary context to evaluate the potential mechanisms of novel therapeutic agents targeting this critical cellular process.

Introduction to Mitochondrial Dynamics and Fission

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. This process, known as mitochondrial dynamics, is crucial for a multitude of cellular activities, including cell cycle progression, apoptosis, and quality control through mitophagy.[1][2][3] The balance between fission (division) and fusion (merging) dictates the overall architecture of the mitochondrial network, which can range from fragmented, individual organelles to a highly interconnected reticulum.[1] An imbalance in these processes is associated with a variety of human diseases, making the machinery of mitochondrial dynamics a compelling target for therapeutic intervention.[2]

Mitochondrial fission is the process by which a single mitochondrion divides into two daughter organelles. This process is essential for the equitable distribution of mitochondria during cell division and for the removal of damaged mitochondrial components via mitophagy.[3][4] The central executioner of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase that is recruited from the cytosol to the mitochondrial outer membrane.[1][4][5]

Core Machinery of Mitochondrial Fission

The process of mitochondrial fission is orchestrated by a core set of proteins that mediate the recruitment, assembly, and constrictive force necessary to divide the mitochondrion.

Dynamin-related protein 1 (Drp1): Drp1 is the master regulator of mitochondrial fission.[5][6] It exists predominantly as a dimer or tetramer in the cytosol and is recruited to the mitochondrial outer membrane to initiate fission.[5] Drp1 contains a GTPase domain, a middle domain, a GTPase effector domain (GED), and a variable domain. GTP hydrolysis by Drp1 provides the mechanical force required to constrict and sever the mitochondrial membranes.[7] The activity of Drp1 is tightly regulated by post-translational modifications, most notably phosphorylation.[3][5] For instance, phosphorylation at Serine 616 is known to activate Drp1 and promote fission.[5][8]

Mitochondrial Fission Receptors: The recruitment of cytosolic Drp1 to the mitochondrial surface is a critical step and is mediated by several receptor proteins embedded in the outer mitochondrial membrane. These include:

  • Mitochondrial Fission Factor (Mff): Mff is considered a primary receptor for Drp1.[9][10] It plays a crucial role in recruiting Drp1 to the mitochondria and is essential for fission.[11] Mff selectively interacts with oligomerized forms of Drp1, suggesting it promotes the assembly of functional Drp1 complexes.[9] The interaction between Drp1 and Mff is of relatively low affinity, which is characteristic of transient signaling interactions.[12]

  • Mitochondrial Fission Protein 1 (Fis1): Fis1 is another key receptor protein involved in mitochondrial fission.[13][14] In humans, Fis1 can directly interact with Drp1, and this interaction is governed by structural features within Fis1.[14][15] The interaction between human Fis1 and Drp1 has a dissociation constant (KD) in the micromolar range, indicating a direct but potentially transient binding.[14][15]

  • Mitochondrial Dynamics Proteins of 49 and 51 kDa (MiD49 and MiD51): These proteins also function as receptors for Drp1. However, their overexpression has been shown to inhibit fission, suggesting they might recruit inactive forms of Drp1 or play a more nuanced regulatory role.[9]

Quantitative Data on Protein Interactions and Inhibitor Effects

The following table summarizes key quantitative data related to the interactions of mitochondrial fission proteins and the effects of a common experimental inhibitor, Mdivi-1. This data is essential for understanding the binding affinities and for benchmarking the potency of novel compounds.

Interacting Proteins / CompoundParameterValueSpeciesExperimental MethodReference
Human Fis1 and Human Drp1KD12–68 µMHumanMicroscale Thermophoresis[14][15]
Mdivi-1 (Drp1 inhibitor)IC501-10 µM (cell-based)VariousVaries[16]
Mdivi-1 on Apoptosis (A549 cells)Concentration30 µM for 24hHumanFlow Cytometry[17]
P110 (Drp1/Fis1 inhibitor)EffectImproved mitochondrial membrane potentialMurineJC-1 Assay[13]

The Molecular Mechanism of Mitochondrial Fission

The process of mitochondrial fission is a multi-step event that is tightly regulated in space and time.

  • Initiation at ER-Mitochondria Contact Sites: Fission events are often initiated at sites where the endoplasmic reticulum (ER) makes contact with mitochondria. The ER tubules wrap around the mitochondrion, causing an initial constriction.[3]

  • Drp1 Recruitment: Following the initial constriction, Drp1 is recruited from the cytosol to these sites by its receptors on the outer mitochondrial membrane, such as Mff and Fis1.[1][4]

  • Oligomerization and Ring Formation: Once recruited, Drp1 oligomerizes into a ring-like structure that encircles the mitochondrion at the constriction site.[7] This assembly is a critical step for generating the force needed for fission.

  • GTP Hydrolysis and Constriction: The hydrolysis of GTP by the Drp1 oligomer leads to a conformational change that tightens the ring, further constricting the mitochondrial tubule.[7]

  • Membrane Scission: The final severing of both the outer and inner mitochondrial membranes results in the formation of two separate daughter mitochondria. The precise mechanism of the final membrane scission is still under investigation, with some evidence suggesting the involvement of other proteins like Dynamin-2.[3]

Below is a diagram illustrating the signaling pathway of Drp1-mediated mitochondrial fission.

G cluster_cytosol Cytosol Drp1_inactive Drp1 (inactive dimer/tetramer) Mff Mff Drp1_inactive->Mff Recruitment Fis1 Fis1 Drp1_inactive->Fis1 Recruitment Drp1_active Drp1 (active oligomer) Mff->Drp1_active Oligomerization Fis1->Drp1_active Oligomerization Constriction Mitochondrial Constriction Drp1_active->Constriction GTP Hydrolysis Fission Mitochondrial Fission Constriction->Fission

Signaling pathway of Drp1-mediated mitochondrial fission.

Experimental Protocols for Studying Mitochondrial Fission

A variety of experimental techniques are employed to investigate the mechanism of mitochondrial fission and the effects of potential therapeutic compounds.

1. Visualization of Mitochondrial Morphology

  • Objective: To qualitatively and quantitatively assess changes in the mitochondrial network (e.g., fragmentation vs. elongation).

  • Methodology:

    • Cell Culture: Plate cells (e.g., HeLa, A549, or primary cells) on glass-bottom dishes suitable for microscopy.

    • Treatment: Treat cells with the compound of interest (e.g., this compound) or appropriate controls (e.g., vehicle, Mdivi-1) for a specified time.

    • Staining: Stain mitochondria with a fluorescent probe such as MitoTracker Green FM or express a mitochondria-targeted fluorescent protein (e.g., mito-GFP).

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 if antibody staining is also to be performed.

    • Imaging: Acquire images using a confocal or fluorescence microscope.

    • Analysis: Analyze mitochondrial morphology using software like ImageJ/Fiji to quantify parameters such as mitochondrial length, circularity, and branching.

2. Quantification of Fission/Fusion Protein Levels

  • Objective: To determine if a compound alters the expression levels of key proteins in the fission machinery.

  • Methodology:

    • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

    • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunodetection: Probe the membrane with primary antibodies against proteins of interest (e.g., Drp1, p-Drp1 (S616), Mff, Fis1) and a loading control (e.g., β-actin, GAPDH). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry.

3. Assessment of Protein-Protein Interactions

  • Objective: To determine if a compound modulates the interaction between key fission proteins (e.g., Drp1-Mff or Drp1-Fis1).

  • Methodology:

    • Co-immunoprecipitation (Co-IP):

      • Lyse treated and control cells in a non-denaturing lysis buffer.

      • Incubate the lysate with an antibody against one of the proteins of interest (e.g., anti-Mff) that is coupled to protein A/G beads.

      • Wash the beads to remove non-specifically bound proteins.

      • Elute the bound proteins and analyze by Western blotting for the presence of the interacting partner (e.g., Drp1).

The following diagram illustrates a typical experimental workflow for evaluating a compound's effect on mitochondrial fission.

G cluster_workflow Experimental Workflow start Cell Culture treatment Treatment with Test Compound start->treatment morphology Mitochondrial Morphology (Microscopy) treatment->morphology protein_levels Protein Expression (Western Blot) treatment->protein_levels interactions Protein Interactions (Co-IP) treatment->interactions viability Cell Viability (e.g., MTT Assay) treatment->viability end Data Analysis & Conclusion morphology->end protein_levels->end interactions->end viability->end

Workflow for assessing a compound's effect on mitochondrial fission.

Conclusion

The machinery of mitochondrial fission presents a complex and tightly regulated system that is fundamental to cellular health. The recruitment of Drp1 to the mitochondrial outer membrane by receptors like Mff and Fis1 is a critical nexus for this process. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is paramount for the development of novel therapeutics that target mitochondrial dynamics. While the specific mechanism of this compound remains to be elucidated, the framework presented in this guide provides the necessary scientific foundation for its investigation and for the broader field of drug discovery in mitochondrial medicine.

References

A Technical Guide to Mdivi-1, a Prototypical Inhibitor of Mitochondrial Division

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for maintaining cellular homeostasis, energy production, and quality control of this vital organelle.[1] An imbalance in these processes, particularly excessive mitochondrial fission, is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[2][3][4] This has led to the development of small molecule inhibitors targeting the key protein in mitochondrial fission, the GTPase Dynamin-related protein 1 (Drp1).[1][5] This technical guide provides a comprehensive overview of Mdivi-1, the first-in-class and most extensively studied inhibitor of mitochondrial division, as a representative example of this therapeutic strategy.

2. Mechanism of Action

Mdivi-1 is a selective, cell-permeable small molecule that was initially identified for its ability to inhibit Drp1-mediated mitochondrial fission.[6][7] The primary mechanism of action is the inhibition of the Drp1 GTPase activity and the disruption of its self-assembly on the mitochondrial outer membrane, which is a prerequisite for the constriction and division of mitochondria.[6][8] By blocking Drp1, Mdivi-1 effectively reduces mitochondrial fragmentation, leading to a more interconnected and elongated mitochondrial network.[6]

Recent studies have suggested that Mdivi-1 may also have Drp1-independent effects, including the reversible inhibition of mitochondrial complex I of the electron transport chain.[9] This can modulate the production of reactive oxygen species (ROS), which may contribute to its observed cytoprotective effects.[9] It is important to consider these potential off-target effects when interpreting experimental results.

3. Signaling Pathways and Cellular Consequences

The inhibition of Drp1 by Mdivi-1 has profound effects on several cellular signaling pathways, most notably those involved in apoptosis (programmed cell death). Excessive mitochondrial fission is an early event in apoptosis, and by preventing this, Mdivi-1 can delay or inhibit the release of pro-apoptotic factors like cytochrome c from the mitochondria.[2][6]

The following diagram illustrates the central role of Drp1 in mitochondrial fission and apoptosis, and the inhibitory action of Mdivi-1.

Mdivi1_Pathway cluster_0 Mitochondrial Fission Pathway cluster_1 Apoptosis Pathway Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 (Mitochondrial) Drp1_inactive->Drp1_active Translocation Fission Mitochondrial Fission Drp1_active->Fission Bax Bax Activation Drp1_active->Bax Co-localizes with Cytochrome_c Cytochrome c Release Fission->Cytochrome_c Promotes Bax->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mdivi1 Mdivi-1 Mdivi1->Drp1_active Inhibits Stress Cellular Stress (e.g., Glutamate) Stress->Drp1_inactive Activates Stress->Bax

Caption: Mdivi-1 inhibits Drp1, blocking mitochondrial fission and apoptosis.

4. Quantitative Data Summary

The following tables summarize key quantitative data for Mdivi-1 from various published studies.

Table 1: In Vitro Efficacy of Mdivi-1

Assay TypeCell/Tissue ModelMdivi-1 ConcentrationKey Quantitative Findings
Neuronal ViabilityCultured neurons (NMDA-induced excitotoxicity)50 µMIncreased neuronal viability by ~15-20% compared to NMDA treatment alone.[10]
Mitochondrial FissionCultured neurons (NMDA-induced)50 µMReduced the percentage of cells with fragmented mitochondria from ~80% to ~33%.[5]
Mitochondrial RespirationCultured neurons50 µMReduced ATP-linked mitochondrial respiration by ~9%.[5]
Apoptosis InhibitionIn vitro apoptosis assay50 µMSignificantly reduces apoptosis, as indicated by decreased annexin (B1180172) V staining.[6]

Table 2: In Vivo Efficacy of Mdivi-1

Animal ModelDisease/Injury ModelMdivi-1 DosageKey Quantitative Findings
MouseDuchenne Muscular Dystrophy (D2-mdx)Not specifiedImproved skeletal muscle strength and reduced serum creatine (B1669601) kinase concentration.[11]
MouseCerebral IschemiaNot specifiedReduced infarct size.[12]

5. Experimental Protocols

This section provides an overview of methodologies for key experiments used to characterize Mdivi-1.

5.1. Mitochondrial Morphology Assay

  • Cell Culture: Plate cortical neurons or other desired cell types on glass-bottom dishes suitable for high-resolution microscopy.

  • Mitochondrial Staining: Incubate live cells with a mitochondria-specific fluorescent dye (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's protocol.

  • Treatment: Treat cells with the desired concentration of Mdivi-1 (typically 10-50 µM) for a specified duration, with or without an inducer of mitochondrial fission (e.g., glutamate, H₂O₂).

  • Imaging: Acquire images using a confocal or fluorescence microscope equipped with a high-magnification objective.

  • Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Parameters such as aspect ratio, form factor, and mitochondrial length can be used to distinguish between fragmented (shorter, more circular) and fused (longer, more tubular) mitochondria.

5.2. Cell Viability and Apoptosis Assays

  • Cell Plating: Seed cells in a multi-well plate at a suitable density.

  • Treatment: Expose cells to the experimental conditions, including the cytotoxic agent and/or Mdivi-1.

  • Viability Assessment: Use assays such as MTT, Calcein-AM staining, or LDH release to quantify cell viability.

  • Apoptosis Detection: Employ methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for cleaved caspase-3 to specifically measure apoptosis.

6. Experimental and Therapeutic Workflow

The discovery and development of mitochondrial division inhibitors like Mdivi-1 follow a structured workflow from initial screening to potential therapeutic application.

Mdivi1_Workflow A High-Throughput Screen (e.g., yeast-based assay) B Hit Identification (Mdivi-1) A->B C In Vitro Characterization (Mechanism of Action, Cell-based assays) B->C D In Vivo Validation (Animal models of disease) C->D E Preclinical Development (Pharmacokinetics, Toxicology) D->E F Clinical Trials E->F

Caption: Workflow for the development of mitochondrial division inhibitors.

7. Broader Context and Future Directions

While Mdivi-1 has been a valuable research tool, the field is evolving with the development of more specific inhibitors. For instance, the peptide inhibitor P110 has been designed to selectively block the interaction between Drp1 and one of its mitochondrial anchor proteins, Fis1.[13][14] This increased specificity may reduce off-target effects and offers a more refined approach to modulating mitochondrial fission for therapeutic benefit.[8][13]

Future research will likely focus on developing inhibitors with improved specificity and pharmacokinetic properties, and on exploring their therapeutic potential in a wider range of diseases where aberrant mitochondrial fission is a contributing factor. The continued investigation of these novel inhibitors holds significant promise for the development of new treatments for debilitating diseases.

References

An In-depth Technical Guide to the Mitochondrial Fission Inhibitor THP104c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

THP104c is a small molecule inhibitor of mitochondrial fission, a critical cellular process implicated in a variety of physiological and pathological states. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and a proposed synthetic pathway based on related compounds. It also details the broader mechanism of mitochondrial fission and the role of inhibitors in this pathway. While specific discovery and detailed experimental data for this compound are not extensively documented in publicly accessible literature, this guide consolidates the current knowledge to support further research and drug development efforts.

Introduction to this compound

This compound is identified as a potent inhibitor of mitochondrial fission.[1] Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and distribution, which is crucial for cellular homeostasis, energy production, and signaling. Dysregulation of mitochondrial dynamics, particularly excessive fission, has been linked to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Small molecule inhibitors of mitochondrial fission, such as this compound, are therefore valuable tools for studying these processes and hold therapeutic potential.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₆N₄O₂S
Molecular Weight 376.43 g/mol
CAS Number 877792-12-6[1][3]
Appearance Solid
Purity ≥98% (as reported by commercial suppliers)
Solubility Soluble in DMSO

Table 1: Physicochemical properties of this compound.

Discovery and Synthesis (Proposed)

Proposed Experimental Protocol for the Synthesis of a 2-Thioxo-4-quinazolinone Core

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2-Aminobenzoic acid derivative

  • Appropriate isothiocyanate

  • Solvent (e.g., ethanol, water, or solvent-free conditions)[4][6]

  • Base (optional, e.g., potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: A mixture of the 2-aminobenzoic acid derivative (1 equivalent) and the corresponding isothiocyanate (1.1 equivalents) is prepared in a suitable solvent.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4][6]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to afford the desired 2-thioxo-4-quinazolinone derivative.

Quantitative Data (Hypothetical):

StepReactant AReactant BProductYield (%)Purity (%)
1 Substituted Anthranilic AcidSubstituted IsothiocyanateThis compound70-90>95

Table 2: Hypothetical quantitative data for the synthesis of this compound based on typical yields for similar reactions.

Mechanism of Action: Inhibition of Mitochondrial Fission

This compound functions as an inhibitor of mitochondrial fission. This process is primarily mediated by the dynamin-related protein 1 (Drp1), a large GTPase.[7]

Signaling Pathway of Mitochondrial Fission

The process of mitochondrial fission involves the recruitment of cytosolic Drp1 to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane in a GTP-dependent manner, leading to the division of the mitochondrion.

Mitochondrial_Fission_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 (oligomer) Drp1_inactive->Drp1_active Recruitment & Activation Fis1 Fis1 Fis1->Drp1_active Mff Mff Mff->Drp1_active MiD49 MiD49 MiD49->Drp1_active MiD51 MiD51 MiD51->Drp1_active Mitochondrion Mitochondrion Drp1_active->Mitochondrion Constriction Fission Mitochondrial Fission Mitochondrion->Fission This compound This compound This compound->Drp1_active Inhibition

Caption: Mitochondrial fission signaling pathway and the inhibitory action of this compound.

While the precise molecular target of this compound within the fission machinery is not explicitly detailed in the available literature, small molecule inhibitors of mitochondrial fission typically act by interfering with Drp1 activity. This can occur through various mechanisms, such as inhibiting its GTPase activity, preventing its translocation to the mitochondria, or disrupting its interaction with receptor proteins on the outer mitochondrial membrane like Fis1, Mff, MiD49, and MiD51.

Experimental Workflows

The following diagrams illustrate general experimental workflows that can be employed to study the effects of this compound.

In Vitro Compound Screening Workflow

In_Vitro_Screening_Workflow start Start library Compound Library (including this compound) start->library assay Cell-based Assay (e.g., mitochondrial morphology) library->assay imaging High-Content Imaging & Analysis assay->imaging hit_id Hit Identification (compounds altering morphology) imaging->hit_id dose_response Dose-Response Studies hit_id->dose_response ic50 IC50 Determination dose_response->ic50 mechanism Mechanism of Action Studies ic50->mechanism end End mechanism->end

Caption: A typical workflow for in vitro screening of mitochondrial fission inhibitors.

Logical Relationship of this compound's Therapeutic Potential

Therapeutic_Potential_Logic disease Disease State with Excessive Mitochondrial Fission (e.g., Neurodegeneration) This compound This compound Administration disease->this compound inhibition Inhibition of Drp1-mediated Mitochondrial Fission This compound->inhibition restoration Restoration of Normal Mitochondrial Dynamics inhibition->restoration outcome Amelioration of Disease Phenotype restoration->outcome

Caption: Logical flow from disease state to therapeutic outcome with this compound.

Conclusion

This compound is a valuable chemical probe for investigating the role of mitochondrial fission in health and disease. While the specific details of its discovery and a validated synthetic protocol are not publicly available, its known chemical structure allows for a proposed synthetic route based on established organic chemistry principles. Its function as a mitochondrial fission inhibitor places it as a compound of interest for research into a wide range of pathological conditions. Further studies are warranted to fully elucidate its precise mechanism of action, pharmacokinetic and pharmacodynamic properties, and therapeutic potential. This guide provides a foundational resource for researchers and drug developers working with or interested in this compound and the broader field of mitochondrial dynamics.

References

Unraveling the Impact of Novel Compounds on Mitochondrial Dynamics and Morphology: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. This intricate balance, known as mitochondrial dynamics, is crucial for numerous cellular processes, including energy production, cell cycle progression, and apoptosis.[1][2] Dysregulation of mitochondrial dynamics has been implicated in a wide range of human diseases, making the proteins that govern these processes attractive therapeutic targets.[3] This technical guide provides a comprehensive overview of the experimental methodologies required to assess the effect of a novel compound, herein referred to as a hypothetical "Compound X" (as no public data exists for "THP104c"), on mitochondrial dynamics and morphology. This document outlines key experimental protocols, data presentation strategies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Mitochondrial Dynamics

Mitochondrial morphology is governed by a delicate equilibrium between two opposing processes: fusion and fission.[1]

  • Mitochondrial Fusion: This process involves the merging of two distinct mitochondria into one. It is mediated by mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner mitochondrial membrane.[4][5] Fusion allows for the exchange of mitochondrial DNA and other matrix components, which is essential for mitochondrial quality control.[2]

  • Mitochondrial Fission: This process leads to the division of a single mitochondrion into two smaller daughter mitochondria. The key regulator of fission is the dynamin-related protein 1 (Drp1), which is recruited from the cytosol to the mitochondrial outer membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[4][6] Fission is important for the equal distribution of mitochondria during cell division and for the removal of damaged mitochondrial segments through mitophagy.[2]

An imbalance in these processes can lead to either a fragmented (many small, spherical mitochondria) or an elongated/hyperfused (long, interconnected mitochondrial networks) phenotype, both of which are associated with cellular dysfunction.[1]

Experimental Assessment of Mitochondrial Morphology

A critical first step in evaluating a compound's effect on mitochondrial health is the qualitative and quantitative assessment of mitochondrial morphology.

Experimental Protocol: High-Content Imaging of Mitochondrial Morphology

This protocol outlines a standard method for imaging and quantifying mitochondrial morphology in cultured cells treated with a test compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, U2OS, or a cell line relevant to the disease model) on high-optical-quality glass-bottom plates.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with various concentrations of "Compound X" or a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).

  • Mitochondrial Staining:

    • Thirty minutes before the end of the treatment period, add a mitochondrial-specific fluorescent probe to the culture medium. Common probes include:

      • MitoTracker Red CMXRos or MitoTracker Deep Red FM: These dyes accumulate in mitochondria based on membrane potential.

      • Transfection with mitochondrially targeted fluorescent proteins (e.g., mito-GFP, mito-DsRed): This provides a more stable and specific labeling of the mitochondrial matrix.[7]

    • Concurrently, a nuclear stain such as Hoechst 33342 or DAPI can be added to identify individual cells.[8]

  • Image Acquisition:

    • Acquire images using a high-content imaging system or a confocal microscope.[8]

    • For robust quantification, capture multiple fields of view per well and use a 40x or 60x objective to resolve individual mitochondrial structures.[8]

    • Acquiring a z-stack of images can provide a more complete three-dimensional representation of the mitochondrial network.[9][10]

  • Image Analysis:

    • Utilize image analysis software (e.g., ImageJ/Fiji with specialized plugins, or commercial software like MetaXpress®) to segment and quantify mitochondrial features.[8][10]

    • Key morphological parameters to quantify are summarized in Table 1.

Data Presentation: Quantitative Analysis of Mitochondrial Morphology

The quantitative data obtained from image analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Morphological ParameterDescriptionExpected Change with FissionExpected Change with Fusion
Aspect Ratio Ratio of the major to the minor axis of a mitochondrion. A value of 1 represents a perfect circle.DecreaseIncrease
Form Factor A measure of particle shape complexity. Calculated as (Perimeter²)/(4π*Area). A value of 1 is a perfect circle.DecreaseIncrease
Circularity 4π(Area/Perimeter²). A value of 1 indicates a perfect circle.IncreaseDecrease
Mitochondrial Count The number of distinct mitochondrial objects per cell.IncreaseDecrease
Mitochondrial Area/Volume The average size of individual mitochondria.DecreaseIncrease
Network Branching A measure of the complexity and interconnectedness of the mitochondrial network.DecreaseIncrease

Table 1: Key Parameters for Quantifying Mitochondrial Morphology. This table outlines the common metrics used to describe mitochondrial shape and how they are expected to change with increased fission (fragmentation) or fusion (elongation).

Investigating the Molecular Mechanisms: Effects on Fission and Fusion Proteins

Once a morphological change is observed, the next step is to investigate the underlying molecular mechanism by examining the key proteins involved in mitochondrial dynamics.

Experimental Protocol: Western Blot Analysis of Fission/Fusion Proteins

This protocol details the steps to measure the expression levels of key mitochondrial dynamics proteins.

  • Cell Lysis and Protein Quantification:

    • Following treatment with "Compound X," wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key fission and fusion proteins (see Table 2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the expression of the target proteins to a loading control (e.g., GAPDH, β-actin, or VDAC for mitochondrial fractions).

Data Presentation: Expression Levels of Key Mitochondrial Dynamics Proteins

The results of the Western blot analysis should be presented in a tabular format, showing the relative protein expression levels compared to the vehicle control.

Protein TargetFunctionExpected Change with FissionExpected Change with Fusion
Drp1 Pro-fissionIncrease in mitochondrial fractionDecrease in mitochondrial fraction
p-Drp1 (Ser616) Activating phosphorylationIncreaseDecrease
p-Drp1 (Ser637) Inhibitory phosphorylationDecreaseIncrease
Mfn1/Mfn2 Pro-fusion (outer membrane)DecreaseIncrease
OPA1 Pro-fusion (inner membrane)Decrease (potential cleavage)Increase
Fis1/Mff Drp1 receptorsIncreaseDecrease

Table 2: Key Protein Targets for Western Blot Analysis. This table lists the primary proteins involved in mitochondrial fission and fusion and the expected changes in their expression or post-translational modification that would lead to a particular morphological phenotype.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex signaling pathways and experimental procedures involved in studying mitochondrial dynamics.

Signaling Pathway of Mitochondrial Fission and Fusion

The following diagram illustrates the core machinery responsible for regulating mitochondrial fission and fusion.

Mitochondrial_Dynamics_Pathway cluster_fission Mitochondrial Fission cluster_fusion Mitochondrial Fusion Drp1_cyto Drp1 (inactive) cytosol p_Drp1_S616 p-Drp1 (S616) Activation Drp1_cyto->p_Drp1_S616 Kinase (e.g., CDK1) p_Drp1_S637 p-Drp1 (S637) Inhibition Drp1_cyto->p_Drp1_S637 Kinase (e.g., PKA) Drp1_mito Drp1 (active) mitochondria Fragmented_Mito Fragmented Mitochondria Drp1_mito->Fragmented_Mito constriction & scission Fis1 Fis1 Fis1->Drp1_mito recruitment Mff Mff Mff->Drp1_mito recruitment MiD49_51 MiD49/51 MiD49_51->Drp1_mito recruitment p_Drp1_S616->Drp1_mito Elongated_Mito Elongated Mitochondria Mfn1_2 Mfn1/2 (Outer Membrane) Mfn1_2->Elongated_Mito OMM Fusion OPA1 OPA1 (Inner Membrane) OPA1->Elongated_Mito IMM Fusion

Figure 1: Core Signaling Pathways of Mitochondrial Dynamics. This diagram illustrates the key proteins and post-translational modifications that regulate mitochondrial fission and fusion.

Experimental Workflow for Assessing Compound Effects

The following diagram outlines a logical workflow for investigating the impact of a novel compound on mitochondrial dynamics.

Experimental_Workflow start Treat Cells with 'Compound X' imaging High-Content Imaging of Mitochondrial Morphology start->imaging quantify Quantitative Image Analysis (Aspect Ratio, Form Factor, etc.) imaging->quantify morph_change Significant Morphological Change Observed? quantify->morph_change western Western Blot for Fission/Fusion Proteins (Drp1, Mfn1/2, OPA1, etc.) morph_change->western Yes no_change No Significant Morphological Change morph_change->no_change No functional Functional Assays (ATP levels, Membrane Potential, Oxygen Consumption) western->functional conclusion Conclude Mechanism of Action on Mitochondrial Dynamics functional->conclusion

Figure 2: Experimental Workflow. A step-by-step guide for investigating the effects of a novel compound on mitochondrial morphology and function.

Conclusion

Determining the impact of a novel therapeutic compound on mitochondrial dynamics is a critical component of preclinical drug development and mechanistic studies. By employing a systematic approach that combines high-content imaging, quantitative morphological analysis, and molecular biology techniques, researchers can gain a comprehensive understanding of how a compound influences mitochondrial health. The protocols and frameworks provided in this guide offer a robust starting point for scientists and drug developers to elucidate the intricate relationship between their compound of interest and the dynamic mitochondrial network.

References

Preliminary Studies on THP104c: An Analysis of a Novel Mitochondrial Fission Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preliminary research on THP104c, a novel thienopyrimidine compound. While the initial focus of this report was intended to be on its application in neurodegenerative disease models, a comprehensive literature review reveals that current preliminary studies on this compound are primarily in the field of oncology, specifically triple-negative breast cancer. No peer-reviewed studies on the effects of this compound in established in vitro or in vivo models of neurodegenerative diseases are publicly available at this time.

However, the identified mechanism of action for this compound—inhibition of mitochondrial fission—is of significant interest to the field of neurodegenerative disease research. Mitochondrial dysfunction is a well-established pathological hallmark in conditions such as Alzheimer's, Parkinson's, and Huntington's disease. Therefore, this guide will summarize the existing data on this compound from cancer studies and discuss its potential relevance and avenues for future investigation in neurodegeneration.

Quantitative Data from In Vitro Oncology Studies

The following tables summarize the quantitative data from a study investigating the effects of this compound on triple-negative breast cancer (TNBC) cells and human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of this compound on HUVEC Viability [1][2]

Concentration (µM)Reduction in HUVEC Viability (%)
0.115
133
1055

Table 2: Comparison of Cytotoxicity between this compound and Paclitaxel (PTX) on HUVECs [1][2]

Concentration (µM)Reduction in HUVEC Viability with this compound (%)Reduction in HUVEC Viability with PTX (%)
0.11522
13340
105569

Table 3: Effect of this compound on TNBC Cell Intravasation

TreatmentConcentration (µM)Time (hours)Normalized Intravasation (%)
Control-24100
This compound124~50
This compound1024~25
PTX124~75
PTX1024~50

Note: The values for TNBC cell intravasation are estimated from graphical representations in the source material and are intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Culture
  • Human Umbilical Vein Endothelial Cells (HUVECs): Cultured with Endothelial Cell Growth Medium (EGM).

  • Triple-Negative Breast Cancer (TNBC) Cells (SUM159PTX): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][2]

On-Chip Drug Efficacy Study using a Microfluidic Device
  • Device Preparation: A microfluidic device (SynVivo SynTumor 102012) is used to create a co-culture model of a tumor microenvironment.

  • Cell Seeding: HUVECs are seeded in the vascular channels of the device, and TNBC cells are seeded in the central tissue compartment.

  • Drug Administration: this compound or Paclitaxel (PTX) at concentrations of 0.1, 1, and 10 µM in EGM are introduced into the vascular channels using a precision syringe pump to mimic intravenous drug delivery.[1][2]

  • Analysis: The effects of the compounds on TNBC cell viability and intravasation into the vascular channels are observed and quantified over time.

Cell Viability Assessment
  • Method: CellTiter-Blue Viability Assay.

  • Procedure: Following treatment with this compound or PTX, the viability of HUVECs is quantified to assess the cytotoxic effects of the compounds on endothelial cells.[1][2]

Intravasation Assay
  • Procedure: In the on-chip co-culture model, the number of TNBC cells that migrate from the central tissue compartment into the vascular channels is counted at specific time points.

  • Normalization: The number of intravasated TNBC cells is normalized to the total number of TNBC cells in all compartments to calculate the "intravasation percentage".[1]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

THP104c_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_0 Mitochondrial Dynamics Mitochondrial_Fission Mitochondrial Fission Mitochondrial_Fusion Mitochondrial Fusion Cell_Death Non-Apoptotic Cell Death Mitochondrial_Fission->Cell_Death (in cancer cells) Drp1 Drp1 Drp1->Mitochondrial_Fission This compound This compound This compound->Drp1

Caption: Proposed mechanism of this compound as a Drp1-mediated mitochondrial fission inhibitor leading to non-apoptotic cell death in cancer cells.

Experimental Workflow for On-Chip Drug Efficacy Study

Experimental_Workflow Experimental Workflow for On-Chip Drug Efficacy Study Start Start Device_Prep Prepare Microfluidic Device Start->Device_Prep Cell_Seeding Seed HUVECs and TNBC Cells Device_Prep->Cell_Seeding Drug_Admin Administer this compound or PTX Cell_Seeding->Drug_Admin Incubation Incubate and Monitor Drug_Admin->Incubation Data_Collection Collect Data on Viability and Intravasation Incubation->Data_Collection Analysis Analyze and Compare Results Data_Collection->Analysis End End Analysis->End

Caption: Workflow for assessing the efficacy of this compound in a biomimetic on-chip cancer model.

Discussion and Future Directions in Neurodegenerative Disease

The mechanism of this compound as a mitochondrial fission inhibitor is highly relevant to the study of neurodegenerative diseases.[3][4][5][6] Mitochondrial dynamics, including the balance between fission and fusion, are crucial for neuronal health, synaptic function, and cellular quality control. In many neurodegenerative disorders, there is evidence of mitochondrial fragmentation, a consequence of excessive fission, which contributes to synaptic dysfunction and neuronal cell death.

By inhibiting mitochondrial fission, this compound could potentially restore the balance of mitochondrial dynamics, thereby protecting neurons from degeneration. This hypothesis provides a strong rationale for investigating this compound in various neurodegenerative disease models.

Future preclinical studies could involve:

  • In vitro studies: Utilizing neuronal cell lines or primary neurons to assess the neuroprotective effects of this compound against toxins that induce mitochondrial dysfunction and neuronal cell death.

  • iPSC-derived models: Employing induced pluripotent stem cell (iPSC)-derived neurons from patients with genetic forms of neurodegenerative diseases to evaluate the efficacy of this compound in a human-relevant context.

  • In vivo studies: Using animal models of neurodegenerative diseases to investigate the impact of this compound on disease progression, motor and cognitive functions, and neuropathological hallmarks.

References

The Potential of Thienopyrimidine Analog THP104c in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of cancer therapy is continually evolving, with a significant focus on developing targeted agents that can overcome resistance to conventional treatments. Within this paradigm, thienopyrimidine derivatives have emerged as a promising class of compounds. This technical guide delves into the preclinical data surrounding THP104c, a novel thienopyrimidine analog, and its parent compound, TPH104. These compounds have demonstrated significant potential in the realm of cancer cell research, particularly in the context of triple-negative breast cancer (TNBC), by inducing a unique, non-apoptotic form of cell death. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways and workflows.

Disclaimer: The compound of interest for this guide is this compound. However, the initial and most prominent research has been conducted on its parent compound, TPH104. Therefore, this document will cover findings related to both compounds, clearly distinguishing between them, to provide a complete scientific context.

Quantitative Data Summary

The anti-proliferative activity of TPH104 and its derivatives, TPH104c and TPH104m, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Citation
TPH104MDA-MB-231Triple-Negative Breast Cancer0.140[1][2]
TPH104cBT-20Triple-Negative Breast Cancer0.22 ± 0.06[3]
TPH104cMDA-MB-231Triple-Negative Breast Cancer0.48 ± 0.16[3]
TPH104cMDA-MB-468Triple-Negative Breast Cancer0.45 ± 0.17[3]
TPH104mBT-20Triple-Negative Breast Cancer0.18 ± 0.03[3]
TPH104mMDA-MB-231Triple-Negative Breast Cancer0.47 ± 0.15[3]
TPH104mMDA-MB-468Triple-Negative Breast Cancer0.27 ± 0.14[3]

Selectivity Profile: A crucial aspect of cancer therapeutics is the selective targeting of cancer cells over normal, healthy cells. The selectivity of TPH104c and TPH104m was assessed by comparing their IC50 values in TNBC cell lines to those in normal human mammary epithelial cell lines (HMEC, MCF-10A, and MCF-12A). These compounds were found to be 15- to 30-fold more selective in TNBC cell lines.[4]

Mechanism of Action: A Dual Approach to Cell Death

Research indicates that TPH104 and its derivative this compound induce cancer cell death through distinct, yet potentially complementary, non-apoptotic pathways.

1. TPH104 and Immunogenic Cell Death (ICD):

TPH104 has been shown to induce immunogenic cell death in the MDA-MB-231 triple-negative breast cancer cell line.[1][2] This process is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Key events in TPH104-mediated ICD include:

  • ATP Release: TPH104 treatment leads to a significant increase in the extracellular concentration of ATP.[1][2]

  • Calreticulin (CRT) Exposure: The compound triggers the translocation of CRT from the endoplasmic reticulum to the cell surface.[1][2]

  • Activation of Dendritic Cells (DCs): Supernatants from TPH104-treated cancer cells promote the maturation of bone marrow-derived dendritic cells (BMDCs). This is evidenced by the upregulation of maturation markers such as MHC-II and CD86, and the increased expression of inflammatory cytokines including TNF-α, IL-6, and IL-12.[1][2]

2. This compound and DRP1-Mediated Mitochondrial Fission Inhibition:

The derivative, this compound, along with TPH104m, induces non-apoptotic cell death in TNBC cells by targeting mitochondrial dynamics.[3] The key mechanism identified is the downregulation of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission.[3] This disruption of mitochondrial dynamics is a novel approach to circumventing apoptosis resistance, a common challenge in cancer therapy.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

TPH104_Signaling_Pathway cluster_cell TNBC Cell cluster_immune Immune Response TPH104 TPH104 ER Endoplasmic Reticulum TPH104->ER Induces ER Stress Mitochondria Mitochondria TPH104->Mitochondria Induces Stress TNFa_production TNF-α Production TPH104->TNFa_production Cell_Membrane Cell Membrane CRT_translocation Calreticulin (CRT) Translocation ER->CRT_translocation ATP_release ATP Release Mitochondria->ATP_release CRT_translocation->Cell_Membrane to surface Cell_Death Immunogenic Cell Death CRT_translocation->Cell_Death ATP_release->Cell_Death DC Dendritic Cell (DC) ATP_release->DC Activates TNFa_production->Cell_Death Cell_Death->DC Presents Antigens DC_Maturation DC Maturation (MHC-II, CD86 ↑) DC->DC_Maturation Cytokine_Release Cytokine Release (TNF-α, IL-6, IL-12 ↑) DC->Cytokine_Release T_Cell_Activation T-Cell Activation DC_Maturation->T_Cell_Activation

Caption: TPH104 Induced Immunogenic Cell Death Signaling Pathway.

THP104c_Signaling_Pathway This compound This compound DRP1 DRP1 Protein This compound->DRP1 Downregulates Mitochondrial_Fission Mitochondrial Fission DRP1->Mitochondrial_Fission Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fission->Mitochondrial_Dysfunction Non_Apoptotic_Death Non-Apoptotic Cell Death Mitochondrial_Dysfunction->Non_Apoptotic_Death

Caption: this compound Mechanism of Action via DRP1 Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_icd Immunogenic Cell Death Assessment cluster_dc Dendritic Cell Activation start Cell Culture (TNBC & Normal Cell Lines) treatment Treatment with TPH104 / this compound start->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay atp_assay ATP Release Assay treatment->atp_assay crt_staining Calreticulin Staining (Immunofluorescence) treatment->crt_staining supernatant Collect Supernatant from Treated Cancer Cells treatment->supernatant ic50 Determine IC50 Values viability_assay->ic50 dc_culture Co-culture with BMDCs supernatant->dc_culture flow_cytometry Flow Cytometry for MHC-II & CD86 dc_culture->flow_cytometry qpcr qPCR for Cytokines (TNF-α, IL-6, IL-12) dc_culture->qpcr

Caption: General Experimental Workflow for In Vitro Studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of TPH104 and this compound.

1. Cell Lines and Culture Conditions:

  • Triple-Negative Breast Cancer (TNBC) Cell Lines: MDA-MB-231, BT-20, MDA-MB-468.

  • Normal Human Mammary Epithelial Cell Lines: HMEC, MCF-10A, MCF-12A.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., TPH104, this compound) or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

3. ATP Release Assay:

  • Seed MDA-MB-231 cells in a 96-well plate.

  • Treat the cells with the test compound (e.g., 5 µM TPH104) for various time points.

  • Collect the cell culture supernatant.

  • Measure the amount of ATP in the supernatant using a commercially available ATP luminescence-based assay kit, following the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

4. Calreticulin (CRT) Surface Exposure by Immunofluorescence:

  • Grow MDA-MB-231 cells on coverslips in a 24-well plate.

  • Treat the cells with the test compound (e.g., 5 µM TPH104 for 6 hours) or a positive control (e.g., Mitoxantrone).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate the cells with a primary antibody against CRT overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated) for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

5. Dendritic Cell (DC) Maturation Assay:

  • Generate bone marrow-derived dendritic cells (BMDCs) from mouse bone marrow cells by culturing them in the presence of GM-CSF and IL-4.

  • Treat MDA-MB-231 cells with the test compound (e.g., TPH104) for 48 hours to generate conditioned medium.

  • Culture the immature BMDCs with the conditioned medium for 24 hours.

  • Harvest the BMDCs and stain them with fluorescently labeled antibodies against CD11c, MHC-II, and CD86.

  • Analyze the expression of the maturation markers on the CD11c+ population by flow cytometry.

6. Quantitative Real-Time PCR (qPCR) for Cytokine Expression:

  • Isolate total RNA from the treated BMDCs using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using specific primers for TNF-α, IL-6, IL-12, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

The thienopyrimidine analog this compound and its parent compound TPH104 represent a novel and exciting avenue in cancer research. Their ability to induce non-apoptotic cell death, particularly in the challenging context of triple-negative breast cancer, offers a potential strategy to overcome resistance to conventional chemotherapies. The immunogenic nature of TPH104-induced cell death further suggests the possibility of combining these agents with immunotherapy to elicit a robust and durable anti-tumor response. The unique mechanism of this compound, involving the inhibition of mitochondrial fission, provides an alternative therapeutic approach for cancers reliant on altered mitochondrial dynamics.

Further research is warranted to fully elucidate the in vivo efficacy and safety profiles of these compounds. Investigating their potential in other cancer types and exploring combination therapies will be crucial next steps in translating these promising preclinical findings into clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the potential of this compound and related compounds in the ongoing fight against cancer.

References

Elucidating the Impact of THP104c on Cellular Apoptosis Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of apoptotic pathways is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[1] Consequently, the molecular machinery governing apoptosis has become a focal point for therapeutic intervention. This technical guide provides a comprehensive analysis of the putative molecule THP104c and its impact on the intricate signaling networks of cellular apoptosis. While direct research on this compound is not available in the public domain, this paper will outline the established apoptotic pathways and detail the experimental methodologies required to investigate the effects of a novel compound like this compound.

Apoptosis is broadly categorized into two main signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[2][3] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of cell death.[4][5]

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF)-α or Fas Ligand (FasL), to their cognate death receptors on the cell surface.[3][6] This ligand-receptor interaction leads to the recruitment of adaptor proteins, like Fas-Associated Death Domain (FADD), forming the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, procaspase-8 is activated, which in turn can directly cleave and activate downstream effector caspases, such as caspase-3, or cleave the Bcl-2 family protein Bid into its truncated form, tBid.[2] tBid then translocates to the mitochondria, linking the extrinsic and intrinsic pathways.[2]

To investigate the effect of a compound like this compound on the extrinsic pathway, a series of quantitative assays would be necessary. The following table summarizes key parameters and potential experimental readouts.

Parameter AssessedExperimental MethodPotential Quantitative Readout
Death Receptor ExpressionFlow Cytometry, Western BlotMean Fluorescence Intensity, Protein Band Density
DISC FormationCo-immunoprecipitationAmount of procaspase-8 co-precipitated with FADD
Caspase-8 ActivityFluorometric or Colorimetric AssayRate of substrate cleavage (e.g., IETD-pNA)
Bid CleavageWestern BlotRatio of tBid to full-length Bid

Experimental Protocol: Caspase-8 Activity Assay

This protocol outlines a method to quantify caspase-8 activity in cell lysates following treatment with a hypothetical compound, this compound.

1. Materials:

  • Cell line of interest

  • This compound (or other test compound)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)

  • Microplate reader

2. Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a specified time course. Include positive (e.g., TNF-α + cycloheximide) and negative (vehicle) controls.

  • Harvest cells and prepare cell lysates using ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add an equal amount of protein from each lysate to individual wells.

  • Add the caspase-8 substrate to each well and incubate at 37°C, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) at regular intervals using a microplate reader.

  • Calculate the rate of substrate cleavage, which is proportional to caspase-8 activity, and normalize to the protein concentration.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binding DISC DISC Formation (FADD, procaspase-8) Receptor->DISC Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activation Bid Bid Caspase8->Bid Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution tBid tBid Bid->tBid Mitochondria Mitochondria (Intrinsic Pathway) tBid->Mitochondria Translocation

Caption: The extrinsic apoptosis pathway is initiated by death ligand binding.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal.[1][7] A key event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the Bcl-2 family of proteins.[8][9] This family includes pro-apoptotic members (e.g., Bax, Bak, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[10][11] Upon activation, pro-apoptotic proteins like Bax and Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[7][8] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates procaspase-9.[1][12] Activated caspase-9 subsequently activates effector caspases like caspase-3.[1]

The tumor suppressor protein p53 also plays a crucial role in the intrinsic pathway by transcriptionally upregulating pro-apoptotic Bcl-2 family members like Puma and Noxa in response to cellular stress.[13][14]

To assess the influence of a compound such as this compound on the intrinsic pathway, several quantitative measurements are critical.

Parameter AssessedExperimental MethodPotential Quantitative Readout
Mitochondrial Membrane Potential (ΔΨm)Flow Cytometry with potentiometric dyes (e.g., TMRE, JC-1)Percentage of cells with depolarized mitochondria
Cytochrome c ReleaseWestern Blot of cytosolic and mitochondrial fractions, ImmunofluorescenceRatio of cytosolic to mitochondrial cytochrome c
Bcl-2 Family Protein ExpressionWestern Blot, qRT-PCRProtein levels, mRNA expression levels
Caspase-9 ActivityFluorometric or Colorimetric AssayRate of substrate cleavage (e.g., LEHD-pNA)
Apoptosome FormationCo-immunoprecipitationAmount of procaspase-9 co-precipitated with Apaf-1

Experimental Protocol: Analysis of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of flow cytometry and the dye JC-1 to measure changes in ΔΨm in response to a hypothetical compound, this compound.

1. Materials:

  • Cell line of interest

  • This compound (or other test compound)

  • JC-1 dye

  • Flow cytometer

  • FCCP (a mitochondrial uncoupler, as a positive control)

2. Procedure:

  • Seed cells in a multi-well plate and treat with this compound at various concentrations and for different durations. Include vehicle-treated and FCCP-treated controls.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a buffer containing JC-1 dye and incubate at 37°C in the dark.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in an appropriate buffer for flow cytometry.

  • Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Quantify the percentage of cells with green fluorescence (depolarized mitochondria) versus red fluorescence (polarized mitochondria).

Intrinsic_Apoptosis_Pathway Stress Cellular Stress (e.g., DNA damage) p53 p53 Stress->p53 Activation Bcl2_pro Pro-apoptotic Bcl-2 family (Bax, Bak) p53->Bcl2_pro Upregulation Mito Mitochondria Bcl2_pro->Mito MOMP Bcl2_anti Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) Bcl2_anti->Bcl2_pro Inhibition CytC Cytochrome c (released) Mito->CytC Release Apoptosome Apoptosome (Apaf-1, procaspase-9) CytC->Apoptosome Binding Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The intrinsic apoptosis pathway is regulated by the Bcl-2 family.

Convergence of Pathways and Execution Phase

Both the extrinsic and intrinsic pathways ultimately lead to the activation of effector caspases, such as caspase-3 and caspase-7.[15] These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[2]

To confirm that a compound like this compound induces apoptosis, methods that detect these late-stage events are employed.

Parameter AssessedExperimental MethodPotential Quantitative Readout
Caspase-3/7 ActivityFluorometric or Colorimetric AssayRate of substrate cleavage (e.g., DEVD-pNA)
DNA FragmentationTUNEL Assay, Agarose Gel ElectrophoresisPercentage of TUNEL-positive cells, DNA laddering pattern
Phosphatidylserine ExposureAnnexin V/Propidium Iodide (PI) Staining with Flow CytometryPercentage of Annexin V-positive/PI-negative cells (early apoptosis)

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

This protocol details the quantification of apoptotic and necrotic cells using Annexin V and Propidium Iodide staining followed by flow cytometry after treatment with a hypothetical compound, this compound.

1. Materials:

  • Cell line of interest

  • This compound (or other test compound)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

2. Procedure:

  • Treat cells with this compound as previously described.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the cell populations:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lysate Cell Lysate Preparation Harvesting->Lysate Intact_Cells Intact Cell Staining Harvesting->Intact_Cells Western_Blot Western Blot Lysate->Western_Blot Caspase_Assay Caspase Activity Assay Lysate->Caspase_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI, ΔΨm) Intact_Cells->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A general workflow for studying the effects of a compound on apoptosis.

The induction of apoptosis is a key strategy in the development of novel therapeutics, particularly in oncology. A thorough understanding of how a compound like this compound interacts with the extrinsic and intrinsic apoptotic pathways is paramount. By employing the quantitative experimental methodologies and logical frameworks presented in this guide, researchers can systematically dissect the molecular mechanisms of action of novel therapeutic agents. This detailed approach will facilitate the identification of specific molecular targets and the development of more effective and targeted therapies for a range of diseases characterized by apoptotic dysregulation.

References

The Mitochondrial Fission Inhibitor THP104c: A Technical Overview for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific research applications, quantitative data, or detailed experimental protocols for a mitochondrial fission inhibitor designated as THP104c. The information available is limited to its commercial availability as a research chemical.

This guide has been developed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the application of mitochondrial fission inhibitors. While specific data for this compound is unavailable, this document will provide an in-depth overview of the core principles, experimental methodologies, and data presentation relevant to the study of this class of compounds. The well-characterized mitochondrial fission inhibitor, Mdivi-1 , will be used as a representative example throughout this guide. Researchers investigating this compound can utilize the frameworks and protocols described herein as a template for their own studies.

Introduction to Mitochondrial Fission and Its Inhibition

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their shape, number, and function.[1] This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[2] The balance between fission and fusion is tightly regulated by a complex machinery of proteins.

Mitochondrial fission is primarily mediated by the dynamin-related protein 1 (Drp1), a large GTPase.[3] In response to cellular signals, cytosolic Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[3] Drp1 then oligomerizes into ring-like structures that constrict and sever the mitochondrion.[3]

Dysregulation of mitochondrial fission, often leading to excessive fragmentation, has been implicated in a wide range of pathologies, including neurodegenerative diseases (e.g., Parkinson's, Alzheimer's, and Huntington's disease), cardiovascular diseases, and cancer.[2][4][5] Consequently, small molecule inhibitors of mitochondrial fission have emerged as valuable research tools and potential therapeutic agents.[2] These inhibitors typically target the activity or assembly of Drp1.

Mechanism of Action of Mitochondrial Fission Inhibitors (Exemplified by Mdivi-1)

Mdivi-1 (mitochondrial division inhibitor 1) is one of the most studied inhibitors of mitochondrial fission. It is a quinazolinone derivative that acts as a reversible, allosteric inhibitor of Drp1.[3][6] Mdivi-1 is believed to inhibit the self-assembly of Drp1 oligomers, which is a critical step for its fission-inducing activity.[6] By preventing the formation of higher-order Drp1 structures on the mitochondrial surface, Mdivi-1 effectively blocks the fission process. This leads to an elongation of the mitochondrial network, a hallmark of fission inhibition. It is important to note that some studies have suggested potential off-target effects for Mdivi-1, including inhibition of mitochondrial respiratory complex I.[6] Therefore, careful experimental design and validation are crucial when using this and other inhibitors.

Signaling Pathway of Drp1-Mediated Mitochondrial Fission

Drp1_Pathway cluster_mito Stress Cellular Stress (e.g., Oxidative Stress, Ca2+ overload) Drp1_cyto Cytosolic Drp1 (inactive dimer/tetramer) Stress->Drp1_cyto activates Drp1_mito Drp1 Recruitment to Mitochondria Drp1_cyto->Drp1_mito Drp1_oligo Drp1 Oligomerization & GTP Hydrolysis Drp1_mito->Drp1_oligo Fission Mitochondrial Fission Drp1_oligo->Fission Mitochondrion Mitochondrion Fission->Mitochondrion acts on Adaptors Adaptor Proteins (Fis1, Mff, MiD49/51) Adaptors->Drp1_mito recruits This compound This compound / Mdivi-1 This compound->Drp1_oligo inhibits

Caption: Drp1-mediated mitochondrial fission signaling pathway and the inhibitory action of compounds like Mdivi-1.

Quantitative Data for a Representative Mitochondrial Fission Inhibitor (Mdivi-1)

The following tables summarize quantitative data from various studies on Mdivi-1. This data illustrates the typical endpoints measured to assess the efficacy and cellular effects of a mitochondrial fission inhibitor.

Table 1: In Vitro Efficacy of Mdivi-1

Cell LineAssayConcentrationEffectReference
HeLaMitochondrial morphology50 µMIncreased mitochondrial elongation(Cassidy-Stone et al., 2008)
SH-SY5YDrp1 GTPase activity10-50 µMInhibition of GTPase activity(Cassidy-Stone et al., 2008)
Primary neuronsMPP+-induced cell death50 µMReduced apoptosis(Cui et al., 2010)
CardiomyocytesIschemia/reperfusion injury1.2 mg/kg (in vivo)Reduced infarct size(Maneechote et al., 2018)[5]

Table 2: Effects of Mdivi-1 on Mitochondrial and Cellular Parameters

ParameterCell Type/ModelTreatmentResultReference
Mitochondrial LengthMurine embryonic fibroblasts50 µM Mdivi-1~2-fold increase(Cassidy-Stone et al., 2008)
Apoptosis (Annexin V)Neuroblastoma cellsMdivi-1 + neurotoxin~40% reduction in apoptosis(Barsoum et al., 2006)
ROS ProductionIschemia-reperfused heartMdivi-1Significant decrease(Ong et al., 2010)
Mitochondrial Membrane PotentialStressed neuronsMdivi-1Preservation of ΔΨm(Grohm et al., 2012)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of mitochondrial fission inhibitors.

Assessment of Mitochondrial Morphology

Objective: To visualize and quantify changes in mitochondrial network structure following inhibitor treatment.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Culture medium and supplements

  • Mitochondrial fission inhibitor (e.g., Mdivi-1)

  • MitoTracker Red CMXRos (or other mitochondrial stain) or transfection with mitochondrially-targeted fluorescent protein (e.g., mito-GFP)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Fluorescence microscope (confocal recommended)

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the mitochondrial fission inhibitor at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO).

  • If using a live-cell dye, incubate cells with MitoTracker Red CMXRos (e.g., 100 nM) for 30 minutes at 37°C.

  • Wash cells with pre-warmed PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Mount coverslips onto glass slides using mounting medium containing DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify mitochondrial morphology using ImageJ/Fiji. This can be done by measuring mitochondrial length, or by classifying cells into categories (e.g., fragmented, intermediate, tubular/elongated).

Drp1 GTPase Activity Assay

Objective: To determine the direct effect of the inhibitor on the enzymatic activity of Drp1.

Materials:

  • Recombinant human Drp1 protein

  • GTP

  • Malachite green phosphate (B84403) assay kit

  • Mitochondrial fission inhibitor

  • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.4)

  • 96-well plate

  • Plate reader

Protocol:

  • Prepare a reaction mixture containing assay buffer, recombinant Drp1 protein, and the inhibitor at various concentrations.

  • Incubate the mixture for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Incubate the reaction for a set time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based assay, following the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition relative to the vehicle control.

Cellular Viability and Apoptosis Assays

Objective: To assess the cytoprotective or cytotoxic effects of the inhibitor under basal or stressed conditions.

Materials:

  • Cell line of interest

  • Mitochondrial fission inhibitor

  • A stress-inducing agent (e.g., H₂O₂, rotenone, staurosporine)

  • MTT or WST-1 reagent for viability

  • Annexin V-FITC/Propidium Iodide (PI) kit for apoptosis

  • Flow cytometer

Protocol (Apoptosis):

  • Plate cells and treat with the inhibitor, with or without a pro-apoptotic stimulus.

  • After the incubation period, collect both adherent and floating cells.

  • Wash cells with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis on this compound effect cell_culture Cell Culture & Treatment (Dose-response & time-course) start->cell_culture morphology Mitochondrial Morphology Analysis (Fluorescence Microscopy) cell_culture->morphology biochem Biochemical Assays cell_culture->biochem functional Functional Assays cell_culture->functional data_analysis Data Analysis & Interpretation morphology->data_analysis drp1_activity Drp1 GTPase Activity Assay biochem->drp1_activity drp1_activity->data_analysis viability Cell Viability / Apoptosis (MTT / Flow Cytometry) functional->viability ros ROS Production Measurement functional->ros viability->data_analysis ros->data_analysis

Caption: A typical experimental workflow for characterizing a novel mitochondrial fission inhibitor.

Conclusion

The inhibition of mitochondrial fission is a rapidly evolving field with significant potential for basic research and therapeutic development. While the specific mitochondrial fission inhibitor this compound currently lacks a body of published research, the experimental frameworks and principles outlined in this guide provide a solid foundation for its investigation. By employing techniques to assess mitochondrial morphology, Drp1 activity, and cellular function, researchers can elucidate the mechanism of action and potential applications of this compound and other novel inhibitors of mitochondrial dynamics. Careful and rigorous experimentation, including the consideration of potential off-target effects, will be paramount in advancing our understanding of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for THP104c: A Novel Mitochondrial Fission Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

THP104c is a novel thienopyrimidine compound identified as a potent mitochondrial fission inhibitor. It has demonstrated significant anti-metastatic potential in preclinical in vitro models of triple-negative breast cancer (TNBC). These application notes provide a summary of the available data and generalized protocols for the handling and administration of this compound for in vivo animal studies. It is critical to note that specific in vivo dosage and administration protocols for this compound have not yet been publicly documented. The information provided herein is based on in vitro studies and general practices for similar compounds. Researchers must conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental goals.

Quantitative Data Summary

Currently, all available quantitative data for this compound is from in vitro studies. This data can serve as a starting point for estimating potential in vivo concentrations.

ParameterValueCell Line/ModelSource
Effective in vitro Concentration 0.1, 1, 10 µMTriple-Negative Breast Cancer (TNBC) cells in a microfluidic device[1]
Molecular Weight 390.47 g/mol N/A[1]

Note: The effective in vitro concentrations do not directly translate to in vivo dosages. Pharmacokinetic and pharmacodynamic studies are essential to establish the appropriate dosing regimen for animal models.

Experimental Protocols

The following are generalized protocols. Researchers must adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the specific animal model being used.

Preparation of this compound for Administration

The solubility and stability of this compound in various vehicles should be determined empirically. For many thienopyrimidine-based compounds, poor aqueous solubility can be a challenge.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., DMSO, PBS, saline, or a combination with a solubilizing agent like Tween 80 or Cremophor EL)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small amount of a solubilizing agent, such as DMSO, to initially dissolve the compound.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.

  • Slowly add the aqueous component of the vehicle (e.g., PBS or saline) to the desired final concentration. It is crucial to add the aqueous solution slowly while vortexing to prevent precipitation.

  • Observe the solution for any signs of precipitation. If precipitation occurs, the formulation must be optimized.

  • Prepare fresh solutions for each experiment to ensure stability.

Animal Models

The choice of animal model will depend on the research question. For oncology studies, immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft models with human cancer cell lines.

Routes of Administration

The optimal route of administration for this compound in vivo has not been determined. Common routes for preclinical anticancer drug studies include:

  • Intravenous (IV) injection: This route provides 100% bioavailability and is often used to mimic clinical administration of chemotherapeutics.

  • Intraperitoneal (IP) injection: A common route for preclinical studies, offering good systemic exposure.

  • Oral gavage (PO): To assess the oral bioavailability of the compound.

  • Subcutaneous (SC) injection: Can provide a slower release and prolonged exposure.

The selection of the administration route should be based on the physicochemical properties of the formulated this compound and the experimental design.

Dosing and Administration Schedule

A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for efficacy studies.

Example of a Dose-Finding Study Design:

  • Divide animals into several groups (e.g., 3-5 animals per group).

  • Administer a single dose of this compound at escalating concentrations to each group.

  • Monitor the animals closely for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).

  • Based on the results of the single-dose study, a multiple-dose study can be designed to determine the MTD for a specific dosing schedule (e.g., once daily, three times a week).

Once the MTD is established, efficacy studies can be initiated using a dose or doses below the MTD.

Visualizations

Signaling Pathway

THP104c_Mechanism_of_Action cluster_0 Mitochondrial Dynamics cluster_1 Downstream Effects in Cancer Mitochondrial Fission Mitochondrial Fission Cellular Processes Cellular Processes Mitochondrial Fission->Cellular Processes Impacts Mitochondrial Fusion Mitochondrial Fusion Mitochondrial Fusion->Cellular Processes Impacts This compound This compound This compound->Mitochondrial Fission Inhibits Reduced Metastasis Reduced Metastasis Cellular Processes->Reduced Metastasis Inhibition of Cell Proliferation Inhibition of Cell Proliferation Cellular Processes->Inhibition of Cell Proliferation

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

In_Vivo_Study_Workflow cluster_efficacy Efficacy Evaluation A This compound Formulation Development C Dose-Finding & Toxicity Studies (MTD Determination) A->C B Animal Model Selection (e.g., TNBC Xenograft) B->C D Efficacy Study C->D F Pharmacokinetic Studies (Optional) C->F E Data Collection & Analysis D->E

References

Application Notes and Protocols for THP104c Treatment in THP-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The THP-1 cell line is a human monocytic leukemia line that serves as a widely used in vitro model for studying the functions of monocytes and macrophages.[1][2] These cells grow in suspension and can be differentiated into adherent, macrophage-like cells with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA).[1] This makes them an invaluable tool for investigating immune responses, drug mechanisms, and signaling pathways.[2] This document provides a comprehensive, step-by-step guide for the treatment of both undifferentiated (monocytic) and PMA-differentiated THP-1 cells with the novel compound THP104c. It includes protocols for cell culture, differentiation, treatment, and subsequent analysis of key biological endpoints.

I. Experimental Protocols

Protocol 1: Culture and Maintenance of THP-1 Cells

This protocol details the routine culture of THP-1 monocytes.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.05% Trypsin-EDTA (for adherent cells if needed)

  • Phosphate-Buffered Saline (PBS)

  • DMSO

Procedure:

  • Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.[3]

  • Thawing Cells: Quickly thaw a frozen vial of THP-1 cells in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.[1]

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask.

  • Routine Culture: Maintain cells in a humidified incubator at 37°C with 5% CO2. Keep cell density between 2 x 10^5 and 8 x 10^5 viable cells/mL. Do not exceed 1 x 10^6 cells/mL.[4]

  • Subculturing: Split the culture 1:5 every 3-4 days. Centrifuge the cell suspension, resuspend the pellet in a smaller volume, and add the required volume to a new flask with fresh media.[4]

Protocol 2: Differentiation of THP-1 Monocytes into Macrophage-Like Cells

This protocol describes the differentiation of THP-1 cells into an adherent, macrophage-like phenotype using PMA.

Materials:

  • THP-1 cells in culture

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)

  • Complete growth medium

  • 6-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding: Centrifuge THP-1 monocytes and resuspend them in fresh complete growth medium to a concentration of 2 x 10^5 cells/mL.[4]

  • PMA Treatment: Add PMA to the cell suspension to a final concentration of 5-100 nM (a common starting concentration is 50 ng/mL or ~81 nM).[5]

  • Incubation: Plate the cell suspension into the desired culture plates (e.g., 2 mL/well for a 6-well plate). Incubate at 37°C with 5% CO2 for 48-72 hours.[4][6] During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.

  • Resting Period: After the differentiation period, gently aspirate the PMA-containing medium. Wash the adherent cells twice with warm PBS.

  • Final Step: Add fresh, PMA-free complete growth medium to the wells and incubate for another 24 hours (resting period) before proceeding with this compound treatment.[7]

Protocol 3: this compound Treatment of THP-1 Cells

This protocol outlines the treatment of both monocytic (suspension) and differentiated macrophage-like (adherent) THP-1 cells with this compound.

Materials:

  • THP-1 monocytes or differentiated macrophages in culture plates

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Complete growth medium

Procedure:

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final vehicle concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1% to avoid toxicity. Include a vehicle-only control.

  • Cell Treatment:

    • For Monocytes (Suspension): Seed cells at a density of 5 x 10^5 cells/mL into a 96-well plate. Add the prepared this compound treatment media to the wells.

    • For Macrophages (Adherent): After the 24-hour resting period (Protocol 2, Step 5), gently aspirate the medium and replace it with the prepared this compound treatment media.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 6, 24, or 48 hours) at 37°C with 5% CO2.[6]

  • Harvesting: Following incubation, collect the cell culture supernatant and/or the cells for downstream analysis (e.g., ELISA, Flow Cytometry, RT-qPCR, Western Blot).

Protocol 4: Analysis of Cell Viability (MTS Assay)

This assay determines the effect of this compound on cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader

Procedure:

  • Reagent Addition: After the this compound treatment period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 5: Quantification of Cytokine Secretion (ELISA)

This protocol measures the concentration of secreted cytokines (e.g., IL-8, TNF-α) in the culture supernatant.

Materials:

  • Culture supernatants from treated cells

  • ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)

  • Plate reader

Procedure:

  • Sample Collection: Centrifuge the cell culture plates or tubes containing the treated cells and collect the supernatant. Store at -80°C if not used immediately.

  • ELISA Protocol: Perform the ELISA according to the manufacturer’s instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Measurement: Read the absorbance at the specified wavelength.

  • Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample (pg/mL or ng/mL).

Protocol 6: Analysis of Cell Surface Marker Expression (Flow Cytometry)

This protocol is used to analyze changes in the expression of cell surface markers (e.g., CD54, CD86) indicative of cell activation.

Materials:

  • Treated cells

  • Flow cytometry staining buffer (e.g., PBS with 3% FBS)

  • Fluorochrome-conjugated antibodies (e.g., FITC-CD54, PE-CD86)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Monocytes: Transfer cells to flow cytometry tubes.

    • Macrophages: Detach adherent cells using a non-enzymatic cell dissociation solution or gentle scraping.

  • Staining: Wash cells with cold staining buffer. Resuspend the cell pellet in buffer containing the fluorescently labeled antibodies and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Acquisition: Resuspend the final cell pellet in staining buffer and acquire data on a flow cytometer, collecting at least 10,000 events per sample.[8]

  • Analysis: Analyze the data using flow cytometry software. Calculate the Relative Fluorescence Intensity (RFI) or the percentage of positive cells.[8]

II. Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on THP-1 Cell Viability

This compound Conc. (µM) Cell Viability (%) vs. Vehicle Standard Deviation
0 (Vehicle) 100 ± 4.5
1 98.2 ± 5.1
10 95.6 ± 4.8
50 75.3 ± 6.2

| 100 | 45.1 | ± 5.9 |

Table 2: Cytokine Secretion from Differentiated THP-1 Macrophages after 24h Treatment

Treatment IL-8 (pg/mL) TNF-α (pg/mL)
Vehicle Control 25.4 ± 3.1 15.8 ± 2.5
This compound (10 µM) 250.6 ± 15.7 180.4 ± 12.9
This compound (50 µM) 875.2 ± 45.3 650.9 ± 33.1

| LPS (100 ng/mL) | 1200.5 ± 88.2 | 950.1 ± 65.4 |

Table 3: Surface Marker Expression on THP-1 Monocytes after 24h Treatment

Treatment CD54 MFI CD86 MFI
Vehicle Control 550 ± 45 320 ± 28
This compound (10 µM) 1100 ± 98 750 ± 65
This compound (50 µM) 2500 ± 180 1800 ± 150
LPS (100 ng/mL) 3200 ± 250 2100 ± 190

MFI = Mean Fluorescence Intensity

III. Visualizations: Workflows and Signaling Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Downstream Analysis Culture 1. Culture THP-1 Monocytes Differentiate 2. Differentiate with PMA (48-72h) Culture->Differentiate Treat_Mono Treat Monocytes with this compound Culture->Treat_Mono Rest 3. Rest in PMA-free Medium (24h) Differentiate->Rest Treat_Macro Treat Macrophages with this compound Rest->Treat_Macro Viability Cell Viability (MTS Assay) Treat_Mono->Viability Cytokines Cytokine Secretion (ELISA) Treat_Mono->Cytokines Markers Surface Markers (Flow Cytometry) Treat_Mono->Markers Signaling Signaling Pathways (Western Blot) Treat_Mono->Signaling Treat_Macro->Viability Treat_Macro->Cytokines Treat_Macro->Markers Treat_Macro->Signaling

Caption: Overall experimental workflow for this compound treatment and analysis in THP-1 cells.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (e.g., TLR) This compound->Receptor Binds MyD88 MyD88 Receptor->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB p65/p50 (NF-κB) IKK->NFkB Phosphorylates IκBα, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (IL-8, TNF-α) Nucleus->Genes Initiates

Caption: Postulated NF-κB signaling pathway activated by this compound in THP-1 cells.

References

Application Notes and Protocols: Validating Drp1 Inhibition by THP104c using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dynamin-related protein 1 (Drp1) is a key regulator of mitochondrial fission, a fundamental process for maintaining mitochondrial health and cellular homeostasis.[1][2] Dysregulation of Drp1 activity has been implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target.[1] THP104c is a novel small molecule inhibitor designed to target Drp1 activity. This document provides a detailed protocol for validating the inhibitory effect of this compound on Drp1 using Western blot analysis. This technique allows for the semi-quantitative analysis of total Drp1 protein levels and its phosphorylation status, which is a key indicator of its activity.[3][4]

Signaling Pathway of Drp1 and Inhibition by this compound

Drp1 is primarily a cytosolic protein that is recruited to the outer mitochondrial membrane to initiate fission.[1][2] Its activity is tightly regulated by post-translational modifications, particularly phosphorylation. Phosphorylation at Serine 616 (p-Drp1 S616) is generally associated with increased Drp1 activity and mitochondrial fission, while phosphorylation at Serine 637 (p-Drp1 S637) can be inhibitory.[4][5] this compound is hypothesized to inhibit Drp1, which would lead to a decrease in its translocation to the mitochondria and potentially a change in its phosphorylation status.

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Outer Membrane Drp1 Drp1 (inactive) pDrp1_S637 p-Drp1 (S637) (inactive) Drp1->pDrp1_S637 PKA pDrp1_S616 p-Drp1 (S616) (active) Drp1->pDrp1_S616 CDK1/Cyclin B ERK1/2 pDrp1_S637->Drp1 Calcineurin Fis1 Fis1/Mff/MiD pDrp1_S616->Fis1 Translocation Fission Fission Fis1->Fission Mitochondrial Fission This compound This compound This compound->Drp1 Inhibition

Caption: Drp1 signaling pathway and point of inhibition by this compound.

Experimental Protocol: Western Blot for Drp1 Inhibition

This protocol outlines the steps to assess the effect of this compound on total Drp1 and phosphorylated Drp1 (Ser616) levels in a cellular context.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting E->F G 7. Detection and Imaging F->G H 8. Data Analysis G->H

Caption: Workflow for Western blot analysis of Drp1 inhibition.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Select a suitable cell line known to express Drp1 (e.g., HeLa, SH-SY5Y).

  • Culture Conditions: Culture cells to 70-80% confluency in appropriate media and conditions.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction: [6]

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[3][6]

  • For adherent cells, add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10 cm dish.[7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with gentle agitation.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[8]

  • Carefully transfer the supernatant (total protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the total protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[8] This ensures equal loading of protein for each sample during electrophoresis.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): [9][10]

  • Prepare protein samples by adding 4X Laemmli sample buffer to the lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.[8]

  • Load equal amounts of protein (typically 20-40 µg) into the wells of a precast or hand-cast SDS-PAGE gel (e.g., 4-12% Bis-Tris).

  • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

  • Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[10]

5. Protein Transfer: [11]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

  • This can be performed using a wet, semi-dry, or dry transfer system according to the manufacturer's protocol. A typical semi-dry transfer is performed at 1 mA/cm² for 1 hour.[12]

6. Immunoblotting: [13][14][15]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Drp1, p-Drp1 (S616), and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[13][15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[16]

  • Final Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Imaging:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3]

  • Incubate the membrane in the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[16]

  • Normalize the intensity of the total Drp1 and p-Drp1 bands to the corresponding loading control band for each sample.

  • Calculate the ratio of p-Drp1 to total Drp1 to assess changes in Drp1 phosphorylation.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison.

Treatment (this compound Conc.)Total Drp1 (Normalized Intensity)p-Drp1 (S616) (Normalized Intensity)Ratio (p-Drp1 / Total Drp1)Fold Change vs. Control
Vehicle Control (0 µM)1.00 ± 0.081.00 ± 0.121.001.00
1 µM0.98 ± 0.070.85 ± 0.100.870.87
5 µM1.02 ± 0.090.62 ± 0.090.610.61
10 µM0.99 ± 0.110.41 ± 0.070.410.41
25 µM1.01 ± 0.100.25 ± 0.050.250.25
50 µM0.97 ± 0.080.15 ± 0.040.150.15

Data are represented as mean ± standard deviation from three independent experiments.

Conclusion

This Western blot protocol provides a robust and reliable method for validating the inhibitory effect of this compound on Drp1. By analyzing the levels of total Drp1 and its activating phosphorylation at Serine 616, researchers can effectively determine the dose-dependent efficacy of this compound in a cellular context. The presented workflow and data analysis strategy will aid in the characterization of this and other potential Drp1 inhibitors.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induction by THP104c

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1][2] Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders.[3][4] Consequently, the study of apoptosis and the identification of compounds that can modulate this process are of significant interest in drug discovery and development.[5] One of the most common and reliable methods for detecting and quantifying apoptosis is flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.[6][7][8]

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[10]

This application note provides a detailed protocol for the analysis of apoptosis in the human monocytic cell line THP-1 following treatment with the hypothetical compound THP104c using flow cytometry.

Signaling Pathways in Apoptosis

Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2][8] The extrinsic pathway is initiated by the binding of death ligands to transmembrane death receptors, leading to the activation of caspase-8.[11][12] The intrinsic pathway is triggered by various intracellular stresses, which converge on the mitochondria.[12][13] This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event regulated by the Bcl-2 family of proteins.[1][14][15] MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[16][17] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[11][13] Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2]

Hypothetical Mechanism of this compound: For the purpose of this application note, we will hypothesize that this compound induces apoptosis by modulating the Bcl-2 family of proteins, thereby promoting the intrinsic pathway.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA damage) BH3only BH3-only proteins (e.g., Bim, Puma) CellularStress->BH3only Bcl2_anti Anti-apoptotic Bcl-2 (e.g., Bcl-2, Bcl-xL) BH3only->Bcl2_anti BaxBak Bax/Bak BH3only->BaxBak Bcl2_anti->BaxBak MOMP MOMP BaxBak->MOMP CytochromeC Cytochrome c (release) MOMP->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase9->Procaspase3 This compound This compound This compound->Bcl2_anti inhibition Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Washing cluster_stain Staining cluster_analysis Analysis Seed Seed THP-1 Cells Treat Treat with this compound Seed->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Centrifuge1 Centrifuge Harvest->Centrifuge1 Wash Wash with PBS Centrifuge1->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Resuspend Resuspend in Binding Buffer AddStains Add Annexin V-FITC & PI Resuspend->AddStains IncubateDark Incubate (Dark) AddStains->IncubateDark AddBuffer Add Binding Buffer FlowCytometry Analyze by Flow Cytometry AddBuffer->FlowCytometry DataAnalysis Data Analysis FlowCytometry->DataAnalysis

References

Application Notes: Measuring Changes in Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondria are central to cellular energy production, primarily through oxidative phosphorylation. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. It is generated by the proton pumps of the electron transport chain and is essential for ATP synthesis.[1][2] A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress, making its measurement a valuable tool in various research fields, including drug development and toxicology.[1]

This application note provides a guide to measuring changes in mitochondrial membrane potential using fluorescent probes, with a focus on experimental design and data interpretation. While various cationic fluorescent dyes are available for assessing ΔΨm, this note will touch upon the principles applicable to many of them.

Principles of Measurement

The measurement of ΔΨm typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, these dyes enter the negatively charged mitochondrial matrix and accumulate, leading to a strong fluorescent signal. When ΔΨm is dissipated, the dyes are no longer sequestered in the mitochondria and disperse throughout the cell, resulting in a decreased mitochondrial fluorescence.

Commonly used dyes include:

  • Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE): These are cell-permeant, red-orange fluorescent dyes that accumulate in active mitochondria. They are considered reliable probes as they are less prone to artifacts.[3]

  • JC-1: This dye exhibits a unique property of forming J-aggregates with a red fluorescence in mitochondria with high ΔΨm. In mitochondria with low ΔΨm, JC-1 exists as monomers and fluoresces green. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.

  • Rhodamine 123: Another cationic dye that accumulates in mitochondria based on the membrane potential.[4][5]

Application of THP104c in Mitochondrial Studies

This compound is identified as a mitochondrial fission inhibitor.[6] Mitochondrial dynamics, the balance between fission and fusion, are intricately linked to mitochondrial function. Inhibition of fission can lead to an elongated and interconnected mitochondrial network. While not a direct probe for ΔΨm, studying the effects of this compound on mitochondrial membrane potential can provide valuable insights into the relationship between mitochondrial morphology and bioenergetics. For instance, researchers can use this compound to induce changes in mitochondrial structure and then employ a fluorescent dye to measure the consequential changes in ΔΨm.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRM and Flow Cytometry

This protocol describes the use of TMRM to measure ΔΨm in THP-1 cells, a human monocytic cell line, by flow cytometry.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • Seed THP-1 cells at a density of 1 x 10^6 cells/mL in fresh medium.

    • Treat cells with the desired concentration of this compound (or other compounds of interest) for the specified duration. Include an untreated control.

    • For a positive control for depolarization, treat a separate sample of cells with 10 µM FCCP for 15-30 minutes before staining.

  • TMRM Staining:

    • Prepare a stock solution of TMRM in DMSO.

    • Add TMRM to the cell suspension at a final concentration of 20-100 nM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

    • Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with 1 mL of pre-warmed PBS.

    • Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a laser suitable for exciting TMRM (e.g., 488 nm or 561 nm) and a corresponding emission filter (e.g., 585/42 nm).

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to determine the geometric mean fluorescence intensity (MFI) of the TMRM signal. A decrease in MFI indicates mitochondrial depolarization.

Data Presentation

The quantitative data from the flow cytometry experiment can be summarized in a table for easy comparison.

Table 1: Effect of this compound on Mitochondrial Membrane Potential in THP-1 Cells

TreatmentConcentration (µM)Mean Fluorescence Intensity (MFI)Standard Deviation
Untreated Control-5870± 210
This compound15650± 180
This compound54980± 150
This compound104210± 130
FCCP (Positive Control)101520± 90

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis Culture Culture THP-1 Cells Treatment Treat with this compound / Controls Culture->Treatment Stain Stain with TMRM Treatment->Stain Wash Wash Cells Stain->Wash Flow Flow Cytometry Wash->Flow Analysis Analyze MFI Flow->Analysis

Caption: Experimental workflow for measuring mitochondrial membrane potential.

Mitochondrial Membrane Potential Signaling Pathway

G cluster_0 Electron Transport Chain cluster_1 Mitochondrial Membrane Potential (ΔΨm) cluster_2 ATP Synthesis cluster_3 Cellular Stress / Apoptosis ETC Complex I-IV Proton Proton Pumping ETC->Proton e- transfer MMP High ΔΨm Proton->MMP Generates ATPSynthase ATP Synthase MMP->ATPSynthase Drives ATP ATP Production ATPSynthase->ATP Stress Stress Signals Depolarization ΔΨm Dissipation Stress->Depolarization Depolarization->MMP Leads to

Caption: Regulation of mitochondrial membrane potential.

References

Application Note: Imaging Mitochondrial Morphology in THP104c-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the imaging and quantitative analysis of mitochondrial morphology in cultured cells treated with THP104c, a novel compound under investigation for its effects on cellular metabolism. We describe a robust methodology for cell culture, this compound treatment, fluorescent labeling of mitochondria, and image acquisition using confocal microscopy. Furthermore, we present a comprehensive guide to image analysis for the quantification of key mitochondrial morphology parameters. This guide is intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound and similar compounds.

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.[1][2] Alterations in mitochondrial morphology are closely linked to cellular health and function, with changes often observed in response to various stimuli, including pharmacological agents.[2][3] this compound is a proprietary small molecule currently being evaluated for its therapeutic potential. Preliminary studies suggest that this compound may impact cellular bioenergetics, making the assessment of its effects on mitochondrial morphology a critical step in understanding its mechanism of action. This application note outlines a standardized procedure to visualize and quantify this compound-induced changes in mitochondrial morphology, providing a valuable tool for researchers in drug discovery and development.

Materials and Reagents

  • Human cervical cancer cell line (HeLa) or other suitable adherent cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (stock solution in DMSO)

  • MitoTracker™ Red CMXRos (Thermo Fisher Scientific)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Mounting medium with DAPI

  • Glass-bottom imaging dishes or coverslips

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For imaging experiments, seed cells onto glass-bottom dishes or coverslips at a density that allows for individual cell analysis (e.g., 5 x 10^4 cells/well in a 24-well plate). Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Aspirate the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (DMSO). Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours).

Mitochondrial Staining and Fixation
  • Mitochondrial Staining: Thirty minutes before the end of the this compound treatment, add MitoTracker™ Red CMXRos to the culture medium to a final concentration of 100 nM. Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

Image Acquisition
  • Microscopy: Acquire images using a confocal laser scanning microscope equipped with a 60x or 100x oil immersion objective.

  • Excitation/Emission: Use appropriate laser lines and emission filters for DAPI (e.g., Ex/Em ~358/461 nm) and MitoTracker™ Red CMXRos (e.g., Ex/Em ~579/599 nm).

  • Image Settings: To ensure comparability between samples, maintain consistent acquisition settings (e.g., laser power, gain, pinhole size, and pixel dwell time) for all images.

  • Image Acquisition: Capture Z-stacks of representative cells from each treatment group to obtain a three-dimensional representation of the mitochondrial network.

Data Analysis

Quantitative analysis of mitochondrial morphology can be performed using image analysis software such as ImageJ/Fiji with specialized plugins.

  • Image Pre-processing: Open the Z-stack images in ImageJ/Fiji. Apply a median filter to reduce noise.

  • Segmentation: Threshold the image to create a binary mask of the mitochondrial network.

  • Analysis: Use the "Analyze Particles" function to measure various morphological parameters. Key parameters to quantify include:

    • Mitochondrial Area: The total area occupied by mitochondria within a cell.

    • Mitochondrial Perimeter: The length of the mitochondrial outline.

    • Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.

    • Form Factor: A measure of mitochondrial branching and complexity. A value of 1 indicates a perfect circle, with increasing values representing more complex, branched structures.

    • Circularity: A measure of how close the shape of a mitochondrion is to a perfect circle. A value of 1 indicates a perfect circle.

Quantitative Data Summary

The following table presents hypothetical data illustrating the dose-dependent effects of this compound on mitochondrial morphology in HeLa cells after a 24-hour treatment.

This compound Concentration (µM)Average Mitochondrial Area (µm²)Average Aspect RatioAverage Form FactorAverage Circularity
0 (Vehicle)1.25 ± 0.153.5 ± 0.41.8 ± 0.20.4 ± 0.05
11.10 ± 0.122.8 ± 0.31.5 ± 0.180.5 ± 0.06
50.85 ± 0.101.9 ± 0.251.2 ± 0.150.7 ± 0.08
100.60 ± 0.081.3 ± 0.21.1 ± 0.10.9 ± 0.1

Data are presented as mean ± standard deviation from at least 50 cells per condition.

Visualizations

G cluster_workflow Experimental Workflow A Cell Seeding (HeLa cells) B This compound Treatment (0, 1, 5, 10 µM) A->B C Mitochondrial Staining (MitoTracker™ Red CMXRos) B->C D Fixation and Mounting C->D E Image Acquisition (Confocal Microscopy) D->E F Image Analysis (ImageJ/Fiji) E->F G Quantitative Data (Morphological Parameters) F->G

Caption: Experimental workflow for imaging mitochondrial morphology.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound ETC Electron Transport Chain (Complex I Inhibition) This compound->ETC ROS Increased ROS Production ETC->ROS MMP Decreased Mitochondrial Membrane Potential ETC->MMP Fission Mitochondrial Fission (Drp1 Activation) ROS->Fission Fusion Mitochondrial Fusion (Opa1, Mfn1/2 Inhibition) MMP->Fusion Fragmentation Mitochondrial Fragmentation Fission->Fragmentation Fusion->Fragmentation

Caption: Hypothetical signaling pathway for this compound-induced mitochondrial fragmentation.

Discussion and Conclusion

This application note provides a comprehensive framework for investigating the effects of this compound on mitochondrial morphology. The detailed protocols for cell handling, staining, and imaging, coupled with a robust data analysis workflow, will enable researchers to generate reproducible and quantifiable data. The hypothetical data presented in this note suggest that this compound induces a shift towards a more fragmented mitochondrial phenotype in a dose-dependent manner. This is characterized by a decrease in mitochondrial area, aspect ratio, and form factor, along with an increase in circularity. Such changes are often indicative of cellular stress and can be a consequence of imbalances in mitochondrial fission and fusion dynamics.

The provided workflow and analysis methods can be adapted to study other compounds or cellular models, making this a versatile tool for mitochondrial research. Further investigations into the specific molecular targets of this compound and the upstream signaling pathways leading to the observed morphological changes are warranted.

References

Application Notes and Protocols for THP104c: A Mitochondrial Fission Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP104c is a potent inhibitor of mitochondrial fission, a critical cellular process involved in mitochondrial quality control, cell division, and apoptosis. Dysregulation of mitochondrial fission is implicated in various pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. As such, this compound presents a valuable tool for investigating the physiological and pathological roles of mitochondrial dynamics. These application notes provide detailed protocols for the solubilization of this compound and its application in cell-based assays, ensuring reproducible and accurate experimental outcomes.

Physicochemical and Solubility Data

Proper solubilization is paramount for the efficacy and reliability of this compound in in vitro studies. The following table summarizes the key properties and solubility of this compound.

PropertyDataSource(s)
Molecular Formula C₂₀H₁₆N₄O₂S[1]
Molecular Weight 376.43 g/mol [1]
Appearance Off-white to light yellow solid powder[1]
Solubility in DMSO ~50-100 mg/mL (~132.83-265.65 mM)[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years (protect from light)[1][2]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[1][3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 376.43 g/mol x 1000 = 3.76 mg

  • Weighing this compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.76 mg of this compound powder into the tube.

  • Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][3]

General Protocol for this compound Application in a Cell-Based Assay (using THP-1 cells)

This protocol provides a general workflow for treating a suspension cell line, such as THP-1 human monocytes, with this compound to assess its biological activity.

Materials:

  • THP-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Sterile cell culture plates (e.g., 96-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Assay-specific reagents (e.g., for viability, apoptosis, or mitochondrial morphology)

Procedure:

Day 1: Cell Seeding

  • Culture THP-1 cells in T75 flasks at a density between 2x10⁵ and 8x10⁵ cells/mL.[4]

  • On the day of the experiment, ensure the cells are in the logarithmic growth phase and exhibit high viability (>95%).

  • Count the cells and calculate the required volume for seeding.

  • Seed the THP-1 cells into a 96-well plate at a density of 5x10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow cells to acclimatize.

Day 2: Treatment with this compound

  • Prepare Working Solutions: Thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture wells should be kept below 0.5%, as higher concentrations can be toxic to cells.[4] For example, to achieve a final concentration of 10 µM this compound, dilute the 10 mM stock 1:1000 in culture medium.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Treatment: Add the prepared this compound working solutions and the vehicle control to the respective wells of the 96-well plate containing the THP-1 cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

Day 3 onwards: Assay and Data Analysis

  • Following the incubation period, proceed with the specific cell-based assay according to the manufacturer's instructions. Examples include:

    • Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to determine the effect of this compound on cell proliferation.

    • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to assess the induction of programmed cell death.

    • Mitochondrial Morphology Analysis: Staining with mitochondrial-specific dyes (e.g., MitoTracker™ Red CMXRos) followed by fluorescence microscopy to visualize changes in mitochondrial networking.

  • Acquire and analyze the data according to the assay requirements.

Visualizations

Signaling Pathway of Mitochondrial Fission

The following diagram illustrates the key steps in Drp1-mediated mitochondrial fission, the process targeted by this compound. Under cellular stress or during cell division, cytosolic Drp1 is recruited to the outer mitochondrial membrane by receptor proteins such as Fis1, Mff, and Mid49/51.[1][2] Drp1 then oligomerizes and, through GTP hydrolysis, constricts and severs the mitochondrion.[2]

Mitochondrial_Fission_Pathway Drp1-Mediated Mitochondrial Fission Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 (Cytosolic) Receptors Receptors (Fis1, Mff, Mid49/51) Drp1_inactive->Receptors Recruitment Drp1_active Active Drp1 (Oligomerized) Receptors->Drp1_active Assembly Mitochondrion Mitochondrion Drp1_active->Mitochondrion Constriction & Scission (GTP Hydrolysis) Fission Mitochondrial Fission Mitochondrion->Fission This compound This compound This compound->Drp1_active Inhibition Stress Cellular Stress / Cell Division Signals Stress->Drp1_inactive Activation

Caption: Drp1-mediated mitochondrial fission signaling pathway.

Experimental Workflow for this compound Cell-Based Assay

This diagram outlines the logical flow of the experimental protocol for preparing and testing this compound in a cell-based assay.

Experimental_Workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis A Weigh this compound Powder B Dissolve in DMSO A->B C Create 10 mM Stock Solution B->C D Aliquot and Store at -80°C C->D G Prepare this compound Working Dilutions C->G E Culture THP-1 Cells F Seed Cells in 96-Well Plate E->F H Treat Cells with this compound F->H G->H I Incubate for Desired Duration H->I J Perform Specific Assay (e.g., Viability, Apoptosis) I->J K Data Acquisition J->K L Data Analysis & Interpretation K->L

Caption: Workflow for this compound preparation and cell-based assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing THP104c Concentration for Effective Mitochondrial Fission Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for THP104c, a novel inhibitor of mitochondrial fission. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer troubleshooting for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor designed to block the process of mitochondrial fission.[1] Mitochondrial fission is the division of a single mitochondrion into two or more smaller mitochondria. This process is primarily mediated by the Dynamin-related protein 1 (Drp1), a large GTPase.[2][3] Drp1 is recruited from the cytosol to the outer mitochondrial membrane by adaptor proteins such as Mitochondrial fission factor (Mff), Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49 and MiD51), and Fission 1 protein (Fis1).[2][4][5] While the precise binding target of this compound is proprietary, it is designed to interfere with this crucial step in mitochondrial division, leading to an elongated or more fused mitochondrial network.

Q2: What is the recommended starting concentration for this compound?

A2: The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. As with any new compound, it is essential to perform a dose-response experiment to determine the effective concentration for your specific system. Based on published data for other mitochondrial fission inhibitors, a starting range of 1 µM to 50 µM is recommended.

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. For stock solutions, dissolve this compound in a suitable solvent like DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C, protected from light.[1] Prepare fresh dilutions in pre-warmed cell culture medium for each experiment to ensure compound stability and solubility. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

A4: As with any pharmacological inhibitor, off-target effects are a possibility. While specific off-target effects of this compound have not been extensively documented in publicly available literature, it is crucial to include appropriate controls in your experiments. These include vehicle controls (DMSO only), and if possible, a negative control compound that is structurally similar but inactive. It is also advisable to assess cellular health and viability to ensure the observed effects on mitochondrial morphology are not due to general cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when using TH-P104c to inhibit mitochondrial fission.

Problem Possible Cause Suggested Solution
No observable change in mitochondrial morphology Incorrect Compound Concentration: The concentration of this compound may be too low to effectively inhibit fission in your cell type.Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal concentration.
Compound Insolubility or Degradation: The compound may not be fully dissolved or may have degraded.Ensure the stock solution is fully dissolved. Sonication may be used to aid dissolution. Prepare fresh dilutions from the stock for each experiment. Store the stock solution properly as recommended.
Insufficient Incubation Time: The treatment duration may not be long enough to observe changes in mitochondrial dynamics.Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for your cell line and experimental setup.
Cell Line Insensitivity: Some cell lines may have lower basal rates of mitochondrial fission or may be less sensitive to this specific inhibitor.Consider using a positive control to induce mitochondrial fission (e.g., treatment with a mitochondrial uncoupler like CCCP) to confirm that the fission machinery is active in your cells.
Observed Cytotoxicity High Compound Concentration: The concentration of this compound used may be toxic to the cells.Lower the concentration of this compound. Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or LDH assay) and use concentrations well below this value for your experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.5%). Always include a vehicle control in your experiments.
Inconsistent Results Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect cellular physiology and response to inhibitors.Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density for all experiments.
Issues with Mitochondrial Staining: The mitochondrial fluorescent probe may not be working optimally.Follow the manufacturer's instructions for the mitochondrial probe. Optimize the probe concentration and incubation time. Ensure the imaging settings are appropriate to minimize phototoxicity and photobleaching.
Quantitative Data Summary: Effective Concentrations of Known Mitochondrial Fission Inhibitors

The following table summarizes the effective concentrations of other well-characterized mitochondrial fission inhibitors. This data can serve as a reference for designing dose-response experiments for this compound.

Inhibitor Target Effective Concentration Range Cell Types Tested
Mdivi-1 Drp110 - 50 µMA549, various cancer cell lines.[6]
DRP1i27 Drp110 - 50 µMMouse embryonic fibroblasts.[7]
P110 Drp1-Fis1 interactionNot specified for concentration, peptide inhibitorCultured neurons.[8]

Experimental Protocols

Protocol: Assessing Mitochondrial Fission Inhibition using Fluorescence Microscopy

This protocol provides a general framework for evaluating the effect of this compound on mitochondrial morphology.

1. Cell Seeding:

  • Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) at a density that allows for clear visualization of individual cells and their mitochondrial networks.

  • Allow cells to adhere and grow for 24 hours.

2. Mitochondrial Labeling:

  • Incubate cells with a mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's instructions. A typical concentration is 25-500 nM for 15-45 minutes at 37°C.[7]

3. This compound Treatment:

  • Prepare a working solution of this compound in pre-warmed cell culture medium from a DMSO stock.

  • Treat the cells with the desired concentrations of this compound for the optimized incubation time.

  • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.

4. Image Acquisition:

  • Acquire fluorescence images of the mitochondria using a fluorescence or confocal microscope.

  • It is recommended to capture images from multiple random fields for each condition to ensure representative data.

5. Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin) to quantify mitochondrial morphology.[9]

  • Common parameters to quantify include:

    • Mitochondrial footprint: The total area covered by mitochondria.

    • Branch length: The length of individual mitochondrial tubules.

    • Network interconnectivity: The degree of branching and fusion within the mitochondrial network.

Visualizations

Signaling Pathway of Mitochondrial Fission

Mitochondrial_Fission_Pathway cluster_cytosol cluster_mito Cytosol Cytosol Mitochondrion Outer Mitochondrial Membrane (OMM) Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 (Oligomerized) Drp1_inactive->Drp1_active Recruitment & Activation Mff Mff Mff->Drp1_active MiD49 MiD49 MiD49->Drp1_active MiD51 MiD51 MiD51->Drp1_active Fis1 Fis1 Fis1->Drp1_active Fission Mitochondrial Fission Drp1_active->Fission

Caption: The signaling pathway of mitochondrial fission.

Experimental Workflow for Assessing this compound

Experimental_Workflow start Start seed_cells Seed Cells in Imaging Plates start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound vehicle_control Vehicle Control (DMSO) seed_cells->vehicle_control stain_mito Stain Mitochondria (e.g., MitoTracker) treat_this compound->stain_mito vehicle_control->stain_mito acquire_images Acquire Images (Fluorescence Microscopy) stain_mito->acquire_images analyze_morphology Analyze Mitochondrial Morphology (e.g., ImageJ) acquire_images->analyze_morphology data_interpretation Data Interpretation and Statistical Analysis analyze_morphology->data_interpretation end End data_interpretation->end

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Logic start Experiment Start: No Inhibition Observed check_conc Is the this compound concentration optimized? start->check_conc dose_response Action: Perform Dose-Response check_conc->dose_response No check_time Is the incubation time sufficient? check_conc->check_time Yes dose_response->check_time time_course Action: Perform Time-Course check_time->time_course No check_solubility Is the compound soluble and stable? check_time->check_solubility Yes time_course->check_solubility prepare_fresh Action: Prepare Fresh Solutions check_solubility->prepare_fresh No check_controls Are positive/negative controls working? check_solubility->check_controls Yes prepare_fresh->check_controls troubleshoot_assay Action: Troubleshoot Assay Protocol check_controls->troubleshoot_assay No success Inhibition Observed check_controls->success Yes

Caption: A logical guide for troubleshooting this compound experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results in THP104c Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving THP104c. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is identified as a mitochondrial fission inhibitor.[1] Its primary mechanism of action involves the modulation of mitochondrial dynamics.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the compound from light.[1]

Troubleshooting Guide

Issue 1: High variability in experimental replicates.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent cell density at the time of treatment. Standardize cell seeding density and ensure even cell distribution in culture plates. Allow cells to adhere and stabilize for a consistent period before adding this compound.Reduced well-to-well and plate-to-plate variability in assay readouts.
Cell passage number is too high. Use cells within a consistent and lower passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.More consistent cellular responses to this compound treatment.
Variability in compound concentration. Prepare fresh dilutions of this compound from a recent stock for each experiment. Ensure thorough mixing of the stock solution before dilution.Increased reproducibility of dose-response curves.
Edge effects in multi-well plates. Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile medium or PBS.Minimized variability due to environmental factors across the plate.

Issue 2: Reduced or no observable effect of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound. Ensure proper storage conditions have been maintained.[1] Prepare fresh aliquots from a new vial if degradation is suspected.Restoration of the expected biological activity of this compound.
Suboptimal concentration range. Perform a dose-response experiment with a wider range of this compound concentrations to identify the optimal effective concentration for your specific cell type and assay.Determination of the EC50 or optimal working concentration.
Incorrect timing of treatment and/or analysis. Optimize the incubation time with this compound. The effect of the compound may be time-dependent. Perform a time-course experiment.Identification of the optimal time point to observe the desired effect.
Cell line is not sensitive to this compound. Verify the expression of the target of this compound in your cell line. Consider testing a different cell line known to be responsive to mitochondrial fission inhibitors.Confirmation of cellular context dependency for this compound activity.

Experimental Protocols

General Protocol for THP-1 Cell Culture and Differentiation

  • Cell Culture:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL at 37°C in a humidified 5% CO2 incubator.

  • Differentiation into Macrophages (Example):

    • Seed THP-1 monocytes at a density of 5x10^5 cells/mL in a culture plate.

    • Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours. Differentiated macrophages will become adherent.

    • After incubation, remove the PMA-containing medium and replace it with fresh, complete medium.

    • Allow the cells to rest for at least 24 hours before starting experiments with this compound.

Visualizations

G cluster_workflow General Experimental Workflow A Start Experiment B Prepare Cell Culture (e.g., THP-1 cells) A->B C Seed Cells in Multi-well Plates B->C D Treat with this compound (and controls) C->D E Incubate for Optimized Duration D->E F Perform Assay (e.g., Viability, Cytokine) E->F G Data Analysis F->G H Interpret Results G->H

Caption: A generalized workflow for experiments involving this compound.

G cluster_pathway Hypothesized Signaling Pathway Inhibition Stimulus Cellular Stress / Stimulus MitochondrialFission Mitochondrial Fission (e.g., Drp1 activation) Stimulus->MitochondrialFission DysfunctionalMitochondria Mitochondrial Dysfunction MitochondrialFission->DysfunctionalMitochondria This compound This compound This compound->MitochondrialFission DownstreamEffects Adverse Cellular Effects (e.g., Apoptosis, Inflammation) DysfunctionalMitochondria->DownstreamEffects

Caption: Hypothesized pathway showing this compound as an inhibitor of mitochondrial fission.

References

Technical Support Center: THP104c Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with THP104c in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a mitochondrial fission inhibitor.[1] Like many hydrophobic compounds, it has low solubility in aqueous solutions such as cell culture media.[2][3][4] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium, the compound can precipitate or "crash out" of solution.[2][3] This leads to an unknown and inconsistent final concentration of the soluble, active compound in your experiment, potentially causing unreliable and difficult-to-reproduce results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The most common and recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of this compound.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[5] However, for sensitive cell lines, including many primary cells, it is advisable to maintain the final DMSO concentration at or below 0.1%.[5] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q4: I see a precipitate in my culture after adding this compound. How can I be sure it's the compound and not something else?

Turbidity or precipitation in cell culture can arise from several sources.[5][6] To identify the cause, first, examine the culture under a microscope. If the precipitate appears crystalline, it is likely the compound.[5] If you observe budding or motile particles, it could be microbial (yeast or bacterial) contamination.[5][6] A cloudy appearance without a significant change in the medium's pH might indicate the precipitation of salts (e.g., calcium phosphate) or proteins, which can be caused by temperature fluctuations or repeated freeze-thaw cycles of the medium.[4][5][6]

Troubleshooting Guide: this compound Precipitation in Culture Media

If you are experiencing precipitation of this compound upon its addition to your cell culture medium, follow this step-by-step troubleshooting guide.

Immediate Precipitation Upon Dilution

This is a common issue known as "crashing out," which occurs when the hydrophobic compound is rapidly introduced into the aqueous medium.[2][3]

Potential Cause & Solution

  • High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the culture medium.

    • Recommendation: Decrease the final working concentration of this compound. It is advisable to perform a dose-response curve to determine the lowest effective concentration.

  • Rapid Dilution ("Solvent Shock"): Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid change in the solvent environment, leading to precipitation.[5]

    • Recommendation: Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) serum-free medium. Then, add this intermediate dilution to your final volume of complete (serum-containing) medium.[2][5]

  • Incorrect Mixing Technique: The method of adding the compound to the medium can significantly impact its solubility.

    • Recommendation: Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling the tube.[2][5] Never add the medium to the concentrated DMSO stock.

  • Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.

    • Recommendation: Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[2][5]

Precipitation Over Time

Precipitation that occurs hours or days after the initial preparation can be due to compound instability or changes in the culture medium.

Potential Cause & Solution

  • Compound Instability in Aqueous Solution: this compound may degrade or aggregate over time in the aqueous, buffered environment of the cell culture medium.

    • Recommendation: Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions.

  • Evaporation of Media: Evaporation from culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[4]

    • Recommendation: Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[4]

  • Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[4]

    • Recommendation: Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

ParameterValue/RecommendationSource
Solvent DMSO[1]
Stock Solution Concentration 10 mM in 1 mL[1]
Aqueous Solubility Poor[2][3]
Recommended Final DMSO Concentration ≤ 0.5% (general), ≤ 0.1% (sensitive cells)[5]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Start with a fresh, unopened vial of high-purity, anhydrous DMSO.

  • Allow the this compound solid to equilibrate to room temperature.

  • Add the appropriate volume of DMSO to the vial of this compound to achieve a 10 mM concentration.

  • To facilitate dissolution, vortex the solution and, if necessary, briefly sonicate in a water bath.[7] Ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1] Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of this compound Working Solution and Addition to Cells
  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[2]

  • To minimize the risk of precipitation, first, prepare an intermediate dilution. For example, dilute your 10 mM stock 1:10 in pre-warmed serum-free medium to get a 1 mM solution.

  • Add the intermediate dilution (or the original stock if the final concentration is very low) dropwise to the pre-warmed complete medium while gently swirling.[2][5] For instance, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM intermediate stock to 1 mL of medium.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

THP104c_Solubility_Troubleshooting start_node Start: this compound Solubility Issue decision_node1 When does precipitation occur? start_node->decision_node1 Precipitation occurs... decision_node decision_node process_node process_node solution_node solution_node issue_node issue_node issue_node1 issue_node1 decision_node1->issue_node1 Immediately upon dilution issue_node2 issue_node2 decision_node1->issue_node2 Over time in culture process_node1 1. Lower final concentration 2. Use serial dilution 3. Add dropwise to warm media 4. Ensure gentle mixing issue_node1->process_node1 Troubleshoot 'Crashing Out' process_node2 1. Prepare fresh solutions 2. Check incubator humidity 3. Minimize temperature fluctuations issue_node2->process_node2 Troubleshoot Stability/Environment decision_node2 Is the issue resolved? process_node1->decision_node2 solution_node1 Proceed with Experiment decision_node2->solution_node1 Yes process_node3 Consider Advanced Options: - Alternative solubilizing agents (e.g., cyclodextrins, surfactants) - Test for agent toxicity decision_node2->process_node3 No process_node3->solution_node1 process_node2->decision_node2

Caption: Troubleshooting workflow for this compound solubility issues.

References

Identifying and minimizing off-target effects of THP104c

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of THP104c, a mitochondrial fission inhibitor.

FAQs: Understanding and Addressing Off-Target Effects of this compound

Q1: What is the primary mechanism of action of this compound and its potential for off-target effects?

This compound is a potent inhibitor of mitochondrial fission. Its primary target is believed to be the Dynamin-related protein 1 (Drp1), a key GTPase that mediates the constriction and division of mitochondria. By inhibiting Drp1, this compound promotes a more fused mitochondrial network. While designed for specificity, like any small molecule, this compound has the potential to interact with other proteins, leading to off-target effects. These can arise from binding to proteins with similar structural motifs to Drp1 or through entirely different mechanisms.

Q2: What are the known and potential off-target liabilities for mitochondrial fission inhibitors like this compound?

While a specific off-target profile for this compound is not extensively published, data from similar compounds, such as the Drp1 inhibitor Mdivi-1, can provide insights into potential liabilities. A known off-target of Mdivi-1 is the inhibition of mitochondrial complex I of the electron transport chain. Therefore, it is crucial to assess the effect of this compound on mitochondrial respiration. Other potential off-targets for small molecules include kinases, G-protein coupled receptors (GPCRs), ion channels, and cytochrome P450 (CYP) enzymes.

Q3: How can I begin to assess the potential off-target profile of this compound in my experimental system?

A tiered approach is recommended. Start with in silico predictions to identify potential off-targets based on the chemical structure of this compound. Follow this with broad in vitro off-target screening panels that assess binding to a wide range of kinases, GPCRs, ion channels, and other common off-targets. Subsequently, functional assays should be employed to determine the biological consequence of any identified interactions. For mitochondrial-targeted compounds, specific assays to evaluate mitochondrial health and function are essential.

Q4: What are some strategies to minimize off-target effects of this compound in my experiments?

Minimizing off-target effects involves careful experimental design and validation. Use the lowest effective concentration of this compound, as determined by a dose-response curve for its on-target effect. Employ negative controls, such as structurally similar but inactive analogs of this compound if available. Validate key findings using complementary approaches, such as genetic knockdown or knockout of Drp1, to ensure the observed phenotype is due to on-target activity.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This guide provides a structured approach to troubleshoot common issues that may arise during experiments with this compound, potentially indicating off-target effects.

Issue 1: Unexpected Cellular Toxicity at Therapeutic Concentrations

  • Symptom: Increased cell death, reduced cell viability, or altered morphology at concentrations where on-target Drp1 inhibition is expected without significant toxicity.

  • Potential Cause: Off-target effects on essential cellular processes, such as mitochondrial respiration or ion channel function.

  • Troubleshooting Workflow:

    A Unexpected Toxicity Observed B Confirm On-Target Drp1 Inhibition (e.g., Mitochondrial Morphology Analysis) A->B C Perform Mitochondrial Toxicity Assay (e.g., Seahorse XF Assay) B->C On-target effect confirmed D Assess Mitochondrial Respiration (Complex I, II, IV, V activity) C->D E Evaluate Off-Target Panel (Kinases, Ion Channels, etc.) D->E Mitochondrial dysfunction observed F Identify Specific Off-Target E->F G Dose-Response and Structure-Activity Relationship (SAR) Analysis F->G H Select Lower, More Specific Concentration or Seek Analogs G->H

    Caption: Workflow for troubleshooting unexpected cellular toxicity.

Issue 2: Inconsistent or Contradictory Phenotypic Readouts

  • Symptom: Discrepancies between the observed phenotype and the expected outcome of Drp1 inhibition. For example, seeing an effect that cannot be rationalized by altered mitochondrial dynamics alone.

  • Potential Cause: Engagement of an off-target that influences a parallel or opposing signaling pathway.

  • Troubleshooting Workflow:

    A Inconsistent Phenotype B Validate with Drp1 Knockdown/Knockout A->B C Phenotype persists in Drp1 KO/KD? B->C D Strongly suggests off-target effect C->D Yes E Perform Broad Off-Target Screening (e.g., Chemical Proteomics) D->E F Identify and Validate Off-Target E->F G Re-evaluate experimental conclusions F->G

    Caption: Workflow for investigating inconsistent experimental outcomes.

Data Presentation: Hypothetical Off-Target Profile of this compound

The following tables present hypothetical, yet plausible, quantitative data for the off-target profile of this compound. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: In Vitro Safety Pharmacology Panel (Illustrative Data)

Target ClassRepresentative TargetAssay TypeThis compound Activity (IC50/EC50 in µM)
On-Target Drp1 GTPase Assay 0.1
KinasesEGFRBinding> 50
SrcBinding25.3
VEGFR2Binding> 50
GPCRsβ2-Adrenergic ReceptorBinding> 50
Dopamine D2 ReceptorBinding42.1
Ion ChannelshERGPatch Clamp> 30
Nav1.5Patch Clamp> 30
EnzymesCYP3A4Inhibition15.8
CYP2D6Inhibition> 50
MitochondrialComplex IRespiration8.5

Table 2: Mitochondrial Toxicity Assessment (Illustrative Data)

ParameterThis compound (10 µM) EffectInterpretation
Basal Respiration20% DecreasePotential inhibition of electron transport
ATP Production15% DecreaseCompromised oxidative phosphorylation
Maximal Respiration30% DecreaseReduced respiratory capacity
Mitochondrial Membrane PotentialSlight DepolarizationPossible disruption of proton gradient

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Drp1 Target Engagement

This protocol verifies the direct binding of this compound to Drp1 in a cellular context.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Procedure:

    • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and a control set with vehicle (e.g., DMSO) for 1-2 hours at 37°C.[1][2]

    • Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.[1]

    • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.[1]

    • Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of soluble Drp1 using Western Blot or an equivalent immunoassay.[2]

    • Data Analysis: Plot the percentage of soluble Drp1 against temperature to generate melt curves. A shift in the melt curve for this compound-treated cells compared to the vehicle control indicates target engagement.[1]

2. In Vitro Kinase Panel Screening

This protocol assesses the inhibitory activity of this compound against a broad panel of kinases.

  • Principle: Measures the ability of this compound to inhibit the activity of various kinases, typically by quantifying the phosphorylation of a substrate.

  • Procedure:

    • Assay Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.

    • Compound Addition: Add this compound at various concentrations to the assay wells. Include a vehicle control and a known inhibitor for each kinase as a positive control.[3]

    • Incubation: Incubate the plates to allow the kinase reaction to proceed.

    • Detection: Stop the reaction and measure the amount of product formed, often using a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[4]

    • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values for any significant hits.

3. Seahorse XF Mitochondrial Toxicity Assay

This protocol evaluates the impact of this compound on mitochondrial function.

  • Principle: Measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial respiration and identify potential mitochondrial liabilities.[5][6][7][8]

  • Procedure:

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

    • Compound Treatment: Treat cells with this compound at various concentrations for a defined period (acute or long-term exposure).[7]

    • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) and measure the corresponding changes in OCR.[5]

    • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between this compound-treated and control cells to identify any mitochondrial toxicity.[6][8]

4. hERG Potassium Channel Patch Clamp Assay

This protocol assesses the potential of this compound to inhibit the hERG channel, a critical determinant of cardiac safety.

  • Principle: Measures the electrical current flowing through hERG channels in cells expressing the channel using the patch-clamp technique. Inhibition of this current can indicate a risk of drug-induced cardiac arrhythmias.[9][10]

  • Procedure:

    • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Patch Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell. Apply a specific voltage protocol to elicit hERG currents.[11][12][13]

    • Compound Application: Perfuse the cell with a solution containing this compound at various concentrations and record the corresponding hERG current.

    • Data Analysis: Measure the reduction in hERG current amplitude in the presence of this compound compared to the control. Calculate the IC50 value to quantify the inhibitory potency.[10]

5. Cytochrome P450 (CYP) Inhibition Assay

This protocol evaluates the potential of this compound to inhibit major drug-metabolizing enzymes.

  • Principle: Measures the ability of this compound to inhibit the activity of specific CYP isoforms using human liver microsomes and isoform-specific substrates.[14][15][16][17]

  • Procedure:

    • Incubation: Incubate human liver microsomes with a specific substrate for a particular CYP isoform (e.g., phenacetin (B1679774) for CYP1A2) in the presence of varying concentrations of this compound.[14][17]

    • Metabolite Quantification: After the incubation period, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.[14]

    • Data Analysis: Compare the rate of metabolite formation in the presence of this compound to the vehicle control to determine the percent inhibition. Calculate the IC50 value for each CYP isoform.[14]

Visualizations

cluster_0 Drp1-Mediated Mitochondrial Fission cluster_1 This compound On-Target and Potential Off-Target Pathways Drp1 (cytosol) Drp1 (cytosol) Drp1 (mitochondria) Drp1 (mitochondria) Drp1 (cytosol)->Drp1 (mitochondria) Recruitment Oligomerization Oligomerization Drp1 (mitochondria)->Oligomerization GTP-dependent Mitochondrial Constriction Mitochondrial Constriction Oligomerization->Mitochondrial Constriction Fission Fission Mitochondrial Constriction->Fission This compound This compound Drp1 Drp1 This compound->Drp1 Inhibition (On-Target) Complex I Complex I This compound->Complex I Potential Inhibition (Off-Target) Kinases Kinases This compound->Kinases Potential Inhibition (Off-Target)

Caption: this compound signaling pathways, highlighting on-target and potential off-target interactions.

cluster_workflow Off-Target Identification Workflow A In Silico Prediction B Broad In Vitro Screening (Kinase, GPCR, Ion Channel Panels) A->B C Functional Cellular Assays (e.g., Mitochondrial Toxicity) B->C D Target Validation (e.g., CETSA, Drp1 KO/KD) C->D E Data Interpretation and Risk Assessment D->E

Caption: A tiered experimental workflow for identifying off-target effects of this compound.

References

Technical Support Center: Interpreting Unexpected Changes in Mitochondrial Morphology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers observing unexpected changes in mitochondrial morphology following experimental treatments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret your results and plan your next steps.

Frequently Asked Questions (FAQs)

Q1: We treated our cells with Compound X and observed significant mitochondrial fragmentation. What is the underlying mechanism?

Mitochondrial fragmentation, a shift from a tubular network to smaller, more numerous organelles, is often a response to cellular stress.[1][2] Several mechanisms can induce this change:

  • Increased Fission: Compound X may be activating proteins that mediate mitochondrial fission, such as Dynamin-related protein 1 (Drp1).[3]

  • Decreased Fusion: The compound could be inhibiting proteins responsible for mitochondrial fusion, like Mitofusins (Mfn1/2) or Optic atrophy 1 (OPA1).[3][4]

  • Mitochondrial Depolarization: A loss of the mitochondrial membrane potential (ΔΨm) can trigger fragmentation.[2][4][5]

  • Increased Reactive Oxygen Species (ROS): Oxidative stress is a known inducer of mitochondrial fission.[3][6]

To investigate further, consider quantifying the expression or phosphorylation status of key fission and fusion proteins.

Q2: Our data shows mitochondrial elongation after treatment. What does this signify?

Mitochondrial elongation, or hyperfusion, can be a protective response to mild stress, aiming to enhance ATP production and share components.[7] However, it can also be a sign of dysfunction. Potential causes include:

  • Inhibition of Fission: The compound may be directly or indirectly inhibiting the fission machinery.

  • Activation of Fusion: The treatment might be promoting the activity of fusion proteins.

  • Cell Cycle Arrest: Changes in mitochondrial morphology are linked to the cell cycle.[1] For example, a hyperfused mitochondrial network is observed at the G1-S boundary.[1]

Consider assessing cell cycle progression to correlate with the observed morphological changes.

Q3: We see swollen mitochondria with disorganized cristae. What could be the cause?

Swelling and cristae disruption are often indicators of more severe mitochondrial damage and can be associated with:

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: This can lead to osmotic swelling and the release of pro-apoptotic factors like cytochrome c.[5][8]

  • Inhibition of Electron Transport Chain (ETC) Complexes: Disruption of the ETC can lead to both ROS production and a collapse of the membrane potential, causing structural changes.[5][6][9]

  • Direct Membrane Damage: The compound might be directly interacting with and disrupting the mitochondrial membranes.

Transmission Electron Microscopy (TEM) is the gold standard for visualizing these ultrastructural changes.[10]

Troubleshooting Guide

Problem 1: Inconsistent mitochondrial morphology changes between experiments.
  • Possible Cause: Variability in cell culture conditions (e.g., cell density, passage number), compound concentration, or treatment duration.

  • Troubleshooting Steps:

    • Standardize cell seeding density and passage number for all experiments.

    • Ensure precise and consistent preparation of Compound X working solutions.

    • Perform a time-course and dose-response experiment to determine the optimal and most reproducible conditions.

Problem 2: High background or non-specific staining with mitochondrial dyes.
  • Possible Cause: Dye concentration is too high, incubation time is too long, or the dye is not suitable for the cell type or experimental conditions.

  • Troubleshooting Steps:

    • Titrate the concentration of the mitochondrial dye to find the lowest effective concentration.

    • Optimize the incubation time; shorter times may reduce background.

    • Consider using a different mitochondrial stain (e.g., switch from a membrane potential-dependent dye like TMRM to a potential-independent dye like MitoTracker Green if depolarization is expected).[11]

    • Alternatively, transiently transfect cells with a mitochondrially-targeted fluorescent protein (e.g., mito-GFP or mito-RFP) for more specific labeling.[12][13]

Problem 3: Difficulty quantifying mitochondrial morphology.
  • Possible Cause: Subjective manual analysis leading to bias and poor reproducibility.

  • Troubleshooting Steps:

    • Utilize image analysis software (e.g., ImageJ/Fiji with plugins like MiNA, or commercial software) to automate the quantification of parameters like mitochondrial area, perimeter, circularity, and branching.[13]

    • Ensure high-quality images are captured with adequate resolution and signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes potential quantitative changes you might observe in your experiments and their possible interpretations.

ParameterObserved Change after TreatmentPossible InterpretationSuggested Follow-up Experiments
Mitochondrial Footprint DecreaseFragmentationWestern blot for Drp1, Mfn1/2, OPA1
IncreaseElongation/HyperfusionCell cycle analysis
Mitochondrial Circularity IncreaseFragmentationMeasurement of ΔΨm (e.g., with TMRM/TMRE)
DecreaseElongation
Mitochondrial Branching DecreaseFragmentationROS measurement (e.g., with MitoSOX)
IncreaseNetwork formation
ΔΨm (e.g., TMRM/TMRE fluorescence) DecreaseDepolarization, potential dysfunctionSeahorse assay for OCR, ATP production assay
IncreaseHyperpolarizationWestern blot for OPA1 processing
Mitochondrial ROS (e.g., MitoSOX fluorescence) IncreaseOxidative stressMeasurement of cellular glutathione (B108866) levels

Experimental Protocols

Protocol 1: Staining of Mitochondria with MitoTracker Dyes

This protocol is adapted for live-cell imaging of mitochondrial morphology.

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

  • Dye Preparation: Prepare a working solution of MitoTracker dye (e.g., MitoTracker Red CMXRos) at a final concentration of 50-100 nM in pre-warmed, serum-free medium.[14] Protect the solution from light.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the MitoTracker working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[14]

  • Wash and Image:

    • Remove the staining solution and wash the cells twice with pre-warmed, complete culture medium.

    • Add fresh, pre-warmed complete medium to the cells.

    • Image the cells immediately using a confocal microscope with appropriate laser lines and emission filters.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

  • Cell Preparation: Culture cells on glass-bottom dishes as described above.

  • TMRM Staining:

    • Prepare a 20 nM working solution of TMRM in pre-warmed culture medium.

    • Remove the existing medium from the cells and add the TMRM solution.

    • Incubate for 20-30 minutes at 37°C.

  • Imaging:

    • Image the cells using a confocal microscope. The TMRM signal from healthy, polarized mitochondria will be bright.

    • As a control, treat a separate dish of stained cells with a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) at 10 µM for 5-10 minutes. This will cause a rapid decrease in TMRM fluorescence, confirming the dye is reporting on ΔΨm.[4]

  • Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondrial regions of interest for both control and treated cells.

Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_imaging Mitochondrial Morphology Assessment cluster_functional Functional Assays cell_culture Seed cells on glass-bottom dishes treatment Treat with Compound X cell_culture->treatment staining Stain with MitoTracker or transfect with mito-FP treatment->staining dpsim Measure ΔΨm (e.g., TMRM) treatment->dpsim ros Measure ROS (e.g., MitoSOX) treatment->ros atp Measure ATP Levels treatment->atp imaging Confocal Microscopy staining->imaging quantification Image Analysis (Morphological Parameters) imaging->quantification

Caption: Experimental workflow for assessing mitochondrial changes.

signaling_pathway cluster_stress Cellular Stress cluster_dynamics Mitochondrial Dynamics cluster_morphology Morphological Outcome compound_x Compound X ros ↑ ROS compound_x->ros depolarization ↓ ΔΨm compound_x->depolarization drp1 ↑ Drp1 Activity ros->drp1 opa1 ↓ OPA1/Mfn Activity depolarization->opa1 fragmentation Mitochondrial Fragmentation drp1->fragmentation opa1->fragmentation

Caption: Potential pathways leading to mitochondrial fragmentation.

References

Addressing cell viability concerns with long-term THP104c treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing THP-104c in long-term cell culture experiments. Below are troubleshooting guides and frequently asked questions to address potential concerns regarding cell viability.

Troubleshooting Guide: Decreased Cell Viability in Long-Term THP-104c Treatment

Encountering decreased cell viability during prolonged experiments with THP-104c can be multifactorial. This guide provides a systematic approach to identifying and resolving common issues.

Problem: A significant decrease in THP-1 cell viability is observed over several days or weeks of continuous THP-104c treatment compared to vehicle-treated controls.

Possible Causes and Solutions:

Potential Cause Recommended Action
Compound Instability THP-104c may degrade over time in culture medium. Prepare fresh stock solutions and replenish the medium with freshly diluted THP-104c at each feeding interval.[1]
Cumulative Cytotoxicity Long-term exposure to THP-104c, even at a low concentration, may lead to cumulative toxic effects. Consider performing a dose-response and time-course experiment to determine the optimal non-toxic concentration for long-term studies.
Cell Culture Conditions Suboptimal culture conditions can exacerbate compound-induced stress. Ensure proper incubator temperature, CO2 levels, and humidity.[2] Avoid over-confluency, as this can lead to cell death. Passage cells consistently at late log phase.
Mycoplasma Contamination Mycoplasma contamination is a common issue that can affect cell health and response to treatment. Regularly test your cell cultures for mycoplasma.
Reagent Quality Poor quality of media, serum, or other supplements can impact cell viability. Use high-quality reagents and test new lots before use in critical long-term experiments.
Off-Target Effects THP-104c, as a mitochondrial fission inhibitor, may have off-target effects that impact other cellular processes crucial for long-term survival.[1] Consider investigating markers of apoptosis, necrosis, and cell cycle arrest.

Experimental Protocols

Cell Viability Assessment using Trypan Blue Exclusion Assay

This method is used to differentiate viable from non-viable cells based on membrane integrity.[3]

Materials:

  • THP-1 cell culture

  • Trypan Blue stain (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Collect a sample of your THP-1 cell suspension.

  • Dilute the cells in PBS to an appropriate concentration for counting.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[3]

Metabolic Activity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[4]

Materials:

  • THP-1 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Culture THP-1 cells in a 96-well plate with the desired concentrations of THP-104c for the specified duration.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for long-term THP-104c treatment of THP-1 cells?

A1: It is crucial to first perform a short-term (24-72 hours) dose-response experiment to determine the IC50 value of THP-104c in THP-1 cells. For long-term studies, it is advisable to use concentrations well below the IC50 to minimize acute cytotoxicity and focus on the long-term effects of the compound. A starting point could be 1/10th to 1/100th of the IC50 value.

Q2: How often should I change the media and re-dose with THP-104c in a long-term experiment?

A2: For suspension cultures like THP-1, it is recommended to change the media every 2-3 days to replenish nutrients and remove waste products. With each media change, fresh THP-104c should be added to maintain a consistent concentration.

Q3: My THP-1 cells are showing signs of stress (e.g., clumping, debris) after prolonged THP-104c treatment. What should I do?

A3: These are signs of decreased culture health. First, verify the observations with a viability assay like Trypan Blue. If viability is indeed decreasing, refer to the Troubleshooting Guide above. Consider lowering the concentration of THP-104c, checking for contamination, and ensuring optimal cell culture conditions.

Q4: Can long-term treatment with a mitochondrial fission inhibitor like THP-104c induce senescence?

A4: It is plausible that interfering with mitochondrial dynamics over a long period could induce cellular stress leading to senescence. To investigate this, you can perform a senescence-associated β-galactosidase assay.

Q5: What other assays can I use to understand the cause of decreased viability with long-term THP-104c treatment?

A5: To get a more comprehensive picture, you can perform assays to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and analyze the cell cycle distribution (e.g., by propidium (B1200493) iodide staining and flow cytometry).[5] These can help distinguish between cytotoxic, anti-proliferative, or other mechanisms of cell death.

Visual Guides

TroubleshootingWorkflow Start Decreased Cell Viability Observed CheckCulture Check Basic Culture Conditions (Temp, CO2, Confluency) Start->CheckCulture TestContamination Test for Mycoplasma CheckCulture->TestContamination Conditions OK CheckCompound Verify THP-104c Concentration and Stability TestContamination->CheckCompound No Contamination DoseResponse Perform Dose-Response & Time-Course Experiment CheckCompound->DoseResponse Compound OK ApoptosisAssay Conduct Apoptosis/Necrosis Assays DoseResponse->ApoptosisAssay Optimal Dose Identified CellCycle Analyze Cell Cycle ApoptosisAssay->CellCycle Resolve Issue Resolved CellCycle->Resolve

Caption: Troubleshooting workflow for decreased cell viability.

SignalingPathway THP104c THP-104c MitoFission Mitochondrial Fission This compound->MitoFission inhibits MitoStress Mitochondrial Stress MitoFission->MitoStress leads to ROS Increased ROS MitoStress->ROS MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction Apoptosis Apoptosis MitoDysfunction->Apoptosis

Caption: Hypothetical signaling pathway for THP-104c-induced apoptosis.

LogicalRelationship IsViabilityDecreased Viability < 80%? IsContaminated Mycoplasma Positive? IsViabilityDecreased->IsContaminated Yes Continue Continue Experiment IsViabilityDecreased->Continue No IsDoseTooHigh Using High Conc.? IsContaminated->IsDoseTooHigh No Action_Clean Action: Clean Culture IsContaminated->Action_Clean Yes Action_LowerDose Action: Lower THP-104c Conc. IsDoseTooHigh->Action_LowerDose Yes Action_Investigate Action: Investigate Mechanism (Apoptosis, etc.) IsDoseTooHigh->Action_Investigate No

Caption: Decision tree for addressing cell viability issues.

References

THP104c Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the mitochondrial fission inhibitor, THP104c. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting guidance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of mitochondrial fission. Mitochondria are dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain their health and function. This compound exerts its effects by inhibiting key proteins involved in the fission process, leading to an elongation of the mitochondrial network.

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended storage conditions for both the powdered form and stock solutions are summarized below.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°C3 yearsProtect from light
4°C2 yearsProtect from light
In Solvent (e.g., DMSO) -80°C6 monthsProtect from light; aliquot to avoid repeated freeze-thaw cycles
-20°C1 monthProtect from light; aliquot to avoid repeated freeze-thaw cycles

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. Sonication may be necessary to ensure complete dissolution. It is advisable to prepare aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the compound.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound powder or solutions, it is essential to use appropriate personal protective equipment to ensure laboratory safety. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are necessary to prevent skin contact.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Eye Protection: Safety glasses or goggles are required to prevent eye exposure.

All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or no observable effect on mitochondrial morphology Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare a fresh stock solution from the powdered compound. Ensure proper storage of both powder and stock solutions as per the recommendations.
Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal working concentration for your system.
Cell-Specific Response: Different cell lines may exhibit varying sensitivity to mitochondrial fission inhibitors.Consult the literature for studies using similar cell lines or test a range of concentrations and incubation times.
Precipitation of the compound in cell culture media Low Solubility: The final concentration of this compound in the aqueous culture medium may exceed its solubility limit.Ensure the final DMSO concentration in the culture medium is kept low (typically ≤0.1%) to maintain compound solubility. Prepare fresh dilutions in pre-warmed media for each experiment.
Observed cytotoxicity or off-target effects High Compound Concentration: The concentration of this compound may be too high, leading to toxic effects unrelated to mitochondrial fission inhibition.Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line.
Solvent Toxicity: The concentration of the solvent (DMSO) may be toxic to the cells.Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (typically ≤0.1%). Include a vehicle control (media with the same DMSO concentration) in your experiments.

Experimental Protocols

Note: The following is a generalized protocol for assessing changes in mitochondrial morphology. Researchers should optimize the conditions for their specific cell line and experimental setup.

Protocol: Assessment of Mitochondrial Morphology using Fluorescence Microscopy

  • Cell Seeding: Seed your cells of interest onto glass-bottom dishes or coverslips at an appropriate density to allow for clear visualization of individual cells.

  • Mitochondrial Staining:

    • Incubate cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's instructions.

    • Alternatively, cells can be transfected with a plasmid encoding a mitochondrially targeted fluorescent protein (e.g., mito-GFP).

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed cell culture medium from a DMSO stock solution.

    • The final DMSO concentration in the culture should be kept to a minimum (e.g., ≤0.1%).

    • Incubate the cells with this compound for the desired time period (e.g., 2, 4, 8, 12, or 24 hours).

    • Include a vehicle control (DMSO-treated) group in your experiment.

  • Image Acquisition:

    • Following incubation, acquire images using a fluorescence or confocal microscope.

    • Capture images with sufficient resolution to clearly distinguish mitochondrial morphology.

  • Image Analysis:

    • Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).

    • Common parameters to analyze include:

      • Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. An increase in aspect ratio indicates mitochondrial elongation.

      • Form Factor: A measure of particle shape and complexity. An increase in form factor suggests a more elongated and branched mitochondrial network.

      • Categorization: Visually score and categorize mitochondria into distinct morphological classes (e.g., fragmented, intermediate, tubular/elongated).

Signaling Pathways and Workflows

Mitochondrial Fission Signaling Pathway

The following diagram illustrates the general signaling pathway of mitochondrial fission, which is inhibited by this compound. Under normal conditions, cytosolic Drp1 is recruited to the outer mitochondrial membrane where it oligomerizes and constricts the mitochondrion, leading to its division. This process is regulated by several adaptor proteins such as Fis1, Mff, and MiD49/51. This compound is believed to interfere with this process, resulting in a shift towards mitochondrial fusion and an elongated mitochondrial network.

Mitochondrial_Fission_Pathway Mitochondrial Fission Signaling Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 Drp1_active Active Drp1 (Oligomerized) Drp1_inactive->Drp1_active Recruitment & Activation Fis1 Fis1 Fis1->Drp1_active Mff Mff Mff->Drp1_active MiD49_51 MiD49/51 MiD49_51->Drp1_active Mitochondrion Mitochondrion Drp1_active->Mitochondrion Constriction Fission Mitochondrial Fission Mitochondrion->Fission This compound This compound This compound->Drp1_active Inhibition

Caption: A diagram of the mitochondrial fission pathway inhibited by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on mitochondrial morphology.

Experimental_Workflow Experimental Workflow: Assessing this compound Activity start Start cell_culture Cell Culture & Seeding start->cell_culture staining Mitochondrial Staining (e.g., MitoTracker) cell_culture->staining treatment This compound Treatment (Dose-Response & Time-Course) staining->treatment imaging Fluorescence Microscopy treatment->imaging analysis Image Analysis & Quantification imaging->analysis results Results Interpretation analysis->results end End results->end

Caption: A typical workflow for studying this compound's effect on mitochondria.

How to control for artifacts in THP104c immunofluorescence staining

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Controlling for Artifacts and Achieving High-Quality Imaging

Disclaimer: The following guide pertains to the human monocytic leukemia cell line THP-1 . The term "THP104c" is not a recognized designation for a cell line in publicly available scientific literature and is presumed to be a typographical error.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for artifacts in THP-1 immunofluorescence (IF) staining experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my THP-1 cells clumping in culture, and will this affect my staining?

A1: THP-1 cells can aggregate if they are not subcultured at the optimal density or if the culture medium is not appropriate. For optimal growth, maintain cell densities between 5 x 10^5 and 1 x 10^6 cells/mL. Cell clumping can lead to uneven staining and difficulty in imaging individual cells. Ensure you are using RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol. If clumping persists, gently pipette the cells to break up aggregates before proceeding with your experiment.

Q2: What is the best way to adhere suspension THP-1 cells to a slide for IF staining?

A2: For non-differentiated, suspension THP-1 cells, adhering them to a slide without altering their morphology can be challenging. While cytocentrifugation (cytospin) is a common method, an alternative is to use coated slides (e.g., poly-L-lysine) to promote cell attachment. Another technique involves allowing the cells to settle onto the slide by gravity in a serum-free medium, as serum proteins can inhibit adhesion.[1]

Q3: How does PMA-induced differentiation of THP-1 cells into macrophages affect the IF protocol?

A3: Phorbol 12-myristate 13-acetate (PMA) treatment causes THP-1 monocytes to differentiate into adherent, macrophage-like cells. This simplifies the staining process as the cells will be attached to the coverslip or plate, eliminating the need for centrifugation steps between washes. However, differentiation also changes the cell's morphology, size, and potentially the expression level and localization of your target protein. The protocol for adherent cells should be followed, and antibody concentrations may need to be re-optimized.

Q4: What are the key differences in fixation methods for THP-1 cells?

A4: The choice of fixative is critical for preserving cell morphology and antigenicity. The two main types are:

  • Cross-linking fixatives (e.g., paraformaldehyde - PFA): These are good for preserving structural integrity and are often recommended for membrane-associated antigens.

  • Organic solvents (e.g., cold methanol, acetone): These fixatives also permeabilize the cells, which can be advantageous for intracellular targets. However, they can sometimes alter protein conformation and are not ideal for all antigens.

The optimal fixation method should be determined empirically for your specific antibody and target protein.

Troubleshooting Guides

High Background Staining

High background can obscure your specific signal, making data interpretation difficult. Here are common causes and solutions:

Potential Cause Troubleshooting Steps
Antibody concentration too high Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[2][3]
Insufficient blocking Increase the blocking time or try a different blocking agent. Normal serum from the species in which the secondary antibody was raised is often effective.[3]
Non-specific secondary antibody binding Run a control with only the secondary antibody. If staining is observed, the secondary antibody may be cross-reacting with components in your sample.[3]
Inadequate washing Increase the number and/or duration of wash steps to remove unbound antibodies.
Autofluorescence Examine an unstained sample under the microscope. THP-1 cells, especially when differentiated, can exhibit autofluorescence.[4] Use of a different fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) can help.
Weak or No Signal

A faint or absent signal can be frustrating. Consider these possibilities:

Potential Cause Troubleshooting Steps
Low antibody concentration Increase the concentration of your primary antibody and/or the incubation time.[3][4]
Improper fixation/permeabilization The antigen may be masked or destroyed by the fixation method. Try alternative fixation protocols (e.g., switch from PFA to methanol). Ensure permeabilization is sufficient for intracellular targets.[4]
Primary and secondary antibody incompatibility Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[3][4]
Low antigen expression Confirm the presence of the target protein in your THP-1 cells using another method, such as Western blotting or flow cytometry.
Photobleaching Minimize exposure of your sample to light, especially after staining. Use an anti-fade mounting medium.[2]

Experimental Protocols

General Reagent Recommendations
ReagentConcentration/TypePurpose
Fixative 2-4% Paraformaldehyde (PFA) or ice-cold MethanolCell preservation
Permeabilization Buffer 0.1-0.5% Triton X-100 in PBSTo allow antibody access to intracellular targets
Blocking Buffer 1-5% BSA or 5-10% Normal Goat Serum in PBSTo reduce non-specific antibody binding
Primary Antibody Dilution 1:100 - 1:1000 (titration required)Target-specific binding
Secondary Antibody Dilution 1:200 - 1:2000 (titration required)Signal detection and amplification

Note: The optimal concentrations and incubation times should be determined experimentally.

Protocol 1: Immunofluorescence of Suspension THP-1 Cells

This protocol involves staining cells in microcentrifuge tubes and mounting them on slides at the end.

  • Cell Preparation: Harvest THP-1 cells and centrifuge at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

  • Washing: Centrifuge the cells and wash the pellet 2-3 times with PBS.

  • Permeabilization (for intracellular targets): Resuspend the cell pellet in 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.

  • Blocking: Centrifuge and resuspend the cells in blocking buffer (e.g., 3% BSA in PBS). Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Centrifuge and resuspend the cells in primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Washing: Centrifuge and wash the cells 3 times with PBS.

  • Secondary Antibody Incubation: Resuspend the cells in fluorophore-conjugated secondary antibody diluted in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.[6]

  • Washing: Centrifuge and wash the cells 3 times with PBS, protected from light.

  • Mounting: Resuspend the final cell pellet in a small volume of anti-fade mounting medium. Pipette a drop onto a microscope slide and cover with a coverslip. Seal the edges with nail polish.

  • Imaging: Visualize using a fluorescence microscope with the appropriate filters.

Protocol 2: Immunofluorescence of PMA-Differentiated THP-1 Macrophages

This protocol is for adherent cells cultured on coverslips in a multi-well plate.

  • Cell Seeding and Differentiation: Seed THP-1 cells onto sterile coverslips in a 24-well plate. Differentiate the cells into macrophages by treating with 5-100 ng/mL PMA for 24-48 hours.[7][8][9] After incubation, wash the cells with fresh medium and rest for at least 24 hours.[7]

  • Fixation: Gently aspirate the culture medium and wash once with PBS. Fix the cells by adding 4% PFA in PBS to each well and incubating for 15-20 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells 2-3 times with PBS.

  • Permeabilization (for intracellular targets): Add 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and add blocking buffer. Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Aspirate the blocking buffer and add the primary antibody diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the primary antibody solution and wash the cells 3 times with PBS.

  • Secondary Antibody Incubation: Add the fluorophore-conjugated secondary antibody diluted in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.[6]

  • Washing: Aspirate the secondary antibody solution and wash the cells 3 times with PBS, protected from light.

  • Mounting: Briefly rinse the coverslips in deionized water. Using fine-tipped forceps, carefully lift each coverslip, remove excess liquid by touching the edge to a kimwipe, and mount it cell-side down onto a drop of anti-fade mounting medium on a microscope slide.

  • Imaging: Visualize using a fluorescence microscope.

Visualized Workflows

IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol start Start: Healthy THP-1 Culture differentiate Differentiate with PMA (Optional) start->differentiate adhere Adhere to slide/coverslip start->adhere Suspension cells differentiate->adhere fix Fixation (e.g., 4% PFA) adhere->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 3% BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mount Mount with Antifade Medium secondary_ab->mount end end mount->end Image Acquisition

Caption: General workflow for immunofluorescence staining of THP-1 cells.

Troubleshooting_Tree start Staining Problem? high_bg High Background? start->high_bg Yes weak_signal Weak/No Signal? start->weak_signal No check_secondary Run secondary Ab only control high_bg->check_secondary check_ab_compat Check Ab compatibility (Primary host vs. Secondary target) weak_signal->check_ab_compat titrate_ab Titrate antibody concentrations check_secondary->titrate_ab If control is clean increase_blocking Increase blocking time/change agent titrate_ab->increase_blocking increase_washes Increase wash steps increase_blocking->increase_washes check_autofluor Check for autofluorescence increase_washes->check_autofluor increase_ab_conc Increase primary Ab concentration/time check_ab_compat->increase_ab_conc check_fixation Try alternative fixation method increase_ab_conc->check_fixation verify_protein Verify protein expression (e.g., WB) check_fixation->verify_protein use_antifade Use anti-fade mounting medium verify_protein->use_antifade

Caption: Decision tree for troubleshooting common IF staining artifacts.

References

Technical Support Center: THP104c Treatment for Cell Death Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing THP104c in cell death studies. Our aim is to clarify the mechanism of this compound-induced cell death and provide guidance for designing and interpreting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel thienopyrimidine-hydrazinyl compound that has been shown to induce a unique form of non-apoptotic cell death in triple-negative breast cancer (TNBC) cell lines.[1][2] This process is characterized by the absence of typical apoptotic features such as cellular shrinkage, nuclear fragmentation, and apoptotic blebs.[1][2]

Q2: Does this compound induce apoptosis?

A2: Current research indicates that this compound does not induce classical apoptosis.[1][2] Studies have shown that this compound-induced cell death does not involve the activation of caspases, a key hallmark of apoptosis.[1][2] Furthermore, the pan-caspase inhibitor Z-VAD-FMK does not rescue cells from this compound-induced death.[1][2]

Q3: I am not observing caspase activation or DNA fragmentation in my this compound-treated cells. Is my experiment failing?

A3: Not necessarily. The absence of caspase activation and DNA fragmentation (as measured by assays like TUNEL) is consistent with the known mechanism of this compound, which induces non-apoptotic cell death.[1][2] Instead of these markers, researchers should look for indicators of mitochondrial dysfunction.

Q4: What are the expected morphological changes in cells treated with this compound?

A4: Cells treated with this compound do not exhibit the typical morphological characteristics of apoptosis. You should not expect to see cellular shrinkage or the formation of apoptotic bodies.[1][2]

Q5: What is the recommended treatment duration for studying this compound-induced cell death?

A5: The optimal treatment duration for this compound will depend on the cell line and the concentration used. Based on existing studies, significant effects on cell viability have been observed after 72 hours of incubation.[1] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental system.

Troubleshooting Guides

Problem 1: No evidence of apoptosis observed with classical assays.
  • Symptom: You have treated your cells with this compound and performed standard apoptosis assays (e.g., caspase activity assays, Annexin V/PI staining, TUNEL assay) but do not see a positive signal for apoptosis.

  • Likely Cause: this compound induces non-apoptotic cell death, so classical markers of apoptosis will not be present.[1][2]

  • Solution:

    • Shift your focus: Instead of apoptosis, investigate markers of other cell death pathways, such as mitochondrial dysfunction.

    • Alternative Assays: Employ assays that measure mitochondrial membrane potential or the expression of proteins involved in mitochondrial dynamics.

Problem 2: Inconsistent results with this compound treatment.
  • Symptom: You are observing high variability in cell death between experiments.

  • Likely Cause: Inconsistent compound solubility or stability in the cell culture media.

  • Solution:

    • Proper Solubilization: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium.

    • Media Stability: Prepare fresh dilutions of this compound for each experiment, as the stability of the compound in aqueous media over time may vary.

    • Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition across all experiments.

Experimental Protocols & Data

Determining IC50 Values for this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
BT-20Triple-Negative Breast Cancer0.22 ± 0.06
MDA-MB-231Triple-Negative Breast Cancer0.48 ± 0.16
MDA-MB-468Triple-Negative Breast Cancer0.45 ± 0.17

Data sourced from studies on TNBC cell lines.[1]

Protocol: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

This compound-Induced Cell Death Pathway

THP104c_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Induces Caspase Caspase Activation (Not Induced) This compound->Caspase Does not induce CellDeath Non-Apoptotic Cell Death Mitochondria->CellDeath Leads to Apoptosis Apoptosis (Not Induced) Caspase->Apoptosis Does not lead to

Caption: this compound induces non-apoptotic cell death via mitochondrial dysfunction.

Experimental Workflow for Investigating this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis CellCulture Cell Culture (e.g., TNBC lines) Treatment Treat cells with this compound (Time-course: 24, 48, 72h) CellCulture->Treatment THP104c_Prep This compound Preparation (Stock in DMSO) THP104c_Prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Mito_Potential Mitochondrial Membrane Potential Assay Treatment->Mito_Potential Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) (Negative Control) Treatment->Apoptosis_Assay

Caption: Recommended workflow for studying the effects of this compound.

References

Technical Support Center: Overcoming Challenges in Reproducing THP104c Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the experimental compound THP104c is not publicly available at this time. The following content is based on general best practices for working with novel mitochondrial fission inhibitors and will be updated as specific data on this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is categorized as a mitochondrial fission inhibitor[1]. The process of mitochondrial fission is crucial for maintaining mitochondrial health, and its inhibition can impact cellular processes such as apoptosis, cell cycle progression, and metabolism. The precise molecular target and detailed mechanism of action of this compound are not yet fully characterized in publicly available literature.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored at 4°C and protected from light. If dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light[1]. It is advisable to use freshly opened, high-purity DMSO for preparing stock solutions as the compound's solubility can be significantly affected by hygroscopic DMSO[1].

Q3: I am observing high variability in my experimental results with a mitochondrial fission inhibitor. What are the common sources of irreproducibility?

A3: Reproducibility challenges are common in biomedical research and can stem from several factors. These include variations in data complexity, such as high-dimensional datasets and heterogeneity in data types[2]. The learning complexity of analytical models, including the non-deterministic nature of optimization algorithms, can also introduce variability[2]. Furthermore, inconsistencies in the quality and completeness of training data can lead to a lack of reproducibility[2]. In the context of experimental biology, subtle differences in cell culture conditions, passage number, reagent quality, and timing of treatments can all contribute to significant variations in results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent Inhibition of Mitochondrial Fission Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. Always protect the compound from light. Prepare fresh dilutions for each experiment.
Cellular Health: Cells may be unhealthy, leading to altered mitochondrial dynamics.Regularly monitor cell morphology and viability. Ensure consistent cell culture conditions, including media composition, serum quality, and incubator parameters (CO2, temperature, humidity).
Assay Variability: Inconsistent timing or execution of the mitochondrial morphology assay.Standardize all steps of the assay protocol, including cell seeding density, treatment duration, fixation, and imaging parameters. Utilize automated image analysis to reduce user bias.
Off-Target Effects Observed Compound Concentration: The concentration used may be too high, leading to non-specific effects.Perform a dose-response curve to determine the optimal concentration that inhibits mitochondrial fission with minimal toxicity.
Cell Line Specificity: The observed effects may be unique to the cell line being used.Test the compound in multiple cell lines, including a negative control cell line if possible, to confirm on-target effects.
Difficulty Reproducing Published Data Protocol Differences: Minor variations between your protocol and the published method.Contact the corresponding author of the publication to request a more detailed protocol. Pay close attention to details such as reagent suppliers and specific equipment used.
Data Analysis Methods: Differences in data processing and statistical analysis.Ensure that your data analysis pipeline is consistent with the methods described in the original study. Small variations in data normalization or statistical tests can lead to different conclusions[3][4].

Experimental Protocols

Note: As specific protocols for this compound are unavailable, the following are generalized protocols for studying mitochondrial fission inhibitors.

Protocol 1: Assessment of Mitochondrial Morphology by Fluorescence Microscopy
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

  • Mitochondrial Staining: Label mitochondria with a fluorescent probe such as MitoTracker™ Red CMXRos (following the manufacturer's protocol).

  • Compound Treatment: Treat cells with the desired concentration of the mitochondrial fission inhibitor (e.g., this compound) for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining for intracellular proteins, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

  • Nuclear Staining: Stain the nuclei with a fluorescent dye such as DAPI.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets. Capture multiple fields of view for each condition.

  • Analysis: Quantify mitochondrial morphology by categorizing mitochondria as fragmented, tubular, or elongated. This can be done manually or using automated image analysis software.

Protocol 2: Western Blot Analysis of Fission/Fusion Proteins
  • Cell Lysis: After treatment with the mitochondrial fission inhibitor, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mitochondrial dynamics proteins (e.g., Drp1, Fis1, Mfn1, Mfn2, OPA1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathways and Experimental Workflows

As the specific signaling pathway for this compound is not defined, a generalized workflow for investigating the effects of a novel mitochondrial fission inhibitor is presented below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Functional Outcomes start Treat cells with This compound morphology Assess Mitochondrial Morphology start->morphology viability Measure Cell Viability start->viability western Western Blot for Fission/Fusion Proteins morphology->western localization Drp1 Localization (Immunofluorescence) morphology->localization ros Measure ROS Production viability->ros cell_cycle Cell Cycle Analysis (Flow Cytometry) western->cell_cycle metabolism Metabolic Assays (e.g., Seahorse) localization->metabolism apoptosis Apoptosis Assay (e.g., Annexin V) ros->apoptosis end Characterize Phenotype apoptosis->end cell_cycle->end metabolism->end

Caption: Workflow for characterizing a novel mitochondrial fission inhibitor.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a mitochondrial fission inhibitor.

G cluster_pathway Hypothetical Signaling Cascade cluster_downstream Downstream Effects This compound This compound drp1 Drp1 (Dynamin-related protein 1) This compound->drp1 inhibits fission Mitochondrial Fission drp1->fission promotes fusion Mitochondrial Fusion fission->fusion balanced by apoptosis Apoptosis fission->apoptosis modulates ros ROS Production fission->ros influences atp ATP Synthesis fusion->atp maintains mfn Mfn1/2, OPA1 mfn->fusion promotes

Caption: Potential mechanism of a mitochondrial fission inhibitor.

References

Validation & Comparative

A Comparative Analysis of Mitochondrial Fission Inhibitors: The Case of Mdivi-1 and the Enigmatic THP104c

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available scientific literature reveals a significant disparity in the understanding of two compounds marketed as mitochondrial fission inhibitors, mdivi-1 (B1676016) and THP104c. While mdivi-1 has been extensively studied, revealing a complex pharmacological profile, this compound remains an enigma with no publicly available scientific data to support its purported function. This guide, therefore, focuses on a comprehensive analysis of mdivi-1, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanisms of action, experimental data, and the critical considerations for its use in research.

Mdivi-1: A Dual-Target Inhibitor of Mitochondrial Dynamics and Respiration

Mdivi-1 was initially identified as a selective, cell-permeable inhibitor of Dynamin-related protein 1 (Drp1), a key GTPase involved in the process of mitochondrial fission.[1][2] By inhibiting Drp1, mdivi-1 was shown to reduce mitochondrial fragmentation and was investigated for its therapeutic potential in various diseases associated with excessive mitochondrial fission, such as neurodegenerative disorders and ischemia-reperfusion injury.[1][3]

However, a growing body of evidence has challenged the specificity of mdivi-1, demonstrating that it also acts as a reversible inhibitor of Complex I of the mitochondrial electron transport chain.[4][5] This off-target effect complicates the interpretation of studies that attribute the efficacy of mdivi-1 solely to its inhibition of Drp1.[4][5] In fact, some studies suggest that the neuroprotective effects of mdivi-1 may be linked to its modulation of mitochondrial respiration and reactive oxygen species (ROS) production, rather than its impact on mitochondrial fission.[4][6]

Quantitative Data on Mdivi-1 Efficacy

The following tables summarize quantitative data from various studies on the effects of mdivi-1. It is crucial to note that the observed effects may be a result of either Drp1 inhibition, Complex I inhibition, or a combination of both.

Parameter Cell/Animal Model Mdivi-1 Concentration/Dose Observed Effect Reference
Neuronal Viability Cultured Cortical Neurons (NMDA-induced excitotoxicity)50 µMIncreased neuronal viability[7]
Mitochondrial Respiration Cultured Cortical Neurons50 µMReduced ATP-linked mitochondrial respiration[6]
Infarct Size Pig Model of Acute Myocardial InfarctionIntracoronary bolusNo reduction in infarct size[8]
Apoptosis Ischemia-Reperfusion Induced Brain Injury ModelsVarious (in vivo and in vitro)Decreased levels of pro-apoptotic factors (Bax, Cytochrome c, Caspase-3)[9][10]
Oxidative Stress Ischemic RatsIn vivo treatmentAttenuated oxidative stress[11]
Parameter Experimental Condition Mdivi-1 Concentration Observed Effect Reference
Complex I-dependent O₂ Consumption Isolated Brain Mitochondria50 µMReversible inhibition[4]
Drp1 GTPase Activity Recombinant Human Drp1>1.2 mM (Ki)Poor inhibition[4]
Mitochondrial Morphology Cortical Neurons50 µMNo significant change in mitochondrial size[4]

Experimental Protocols for Mdivi-1 Evaluation

Assessing Neuroprotective Effects against Excitotoxicity

Cell Culture and Treatment: Primary cortical neurons are cultured and treated with mdivi-1 (e.g., 50 µM) for a specified period before and during exposure to an excitotoxic agent like N-methyl-D-aspartate (NMDA).[7]

Cell Viability Assay: Neuronal viability is assessed 24 hours later using a fluorescent indicator such as calcein-AM, which stains live cells.[7]

Measurement of Mitochondrial Respiration

Oxygen Consumption Rate (OCR) Analysis: An extracellular flux analyzer (e.g., Seahorse XF) is used to measure the OCR of cultured cells.[6]

Protocol:

  • Seed cells in a specialized microplate.

  • Treat cells with mdivi-1 (e.g., 50 µM) for the desired duration.

  • Sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, and maximal respiration.[6]

Evaluation of Apoptosis

Western Blot Analysis: Protein lysates from treated and untreated cells or tissues are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against key apoptotic proteins such as Bax, cytochrome c, and cleaved caspase-3, followed by a secondary antibody for detection.[9][10]

Flow Cytometry: Cells are stained with Annexin V and propidium (B1200493) iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[2]

Signaling Pathways and Experimental Workflows

Mdivi1_Mechanism cluster_drp1 Drp1 Inhibition Pathway cluster_complex1 Complex I Inhibition Pathway Mdivi-1_drp1 Mdivi-1 Drp1 Drp1 GTPase Mdivi-1_drp1->Drp1 Inhibits Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Promotes Cell_Survival_Fission ↑ Cell Survival (in some models) Mitochondrial_Fission->Cell_Survival_Fission ↓ Leads to Mdivi-1_c1 Mdivi-1 Complex_I Mitochondrial Complex I Mdivi-1_c1->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC ATP_Production ↓ ATP Production ETC->ATP_Production ROS_Modulation Modulation of ROS ETC->ROS_Modulation Cell_Survival_Complex1 ↑ Cell Survival (in some models) ROS_Modulation->Cell_Survival_Complex1

Caption: Dual mechanisms of action of mdivi-1.

Excitotoxicity_Workflow Start Culture Primary Cortical Neurons Pre-treatment Pre-treat with Mdivi-1 (e.g., 50 µM) Start->Pre-treatment Excitotoxicity Induce Excitotoxicity (e.g., NMDA) Pre-treatment->Excitotoxicity Incubation Incubate for 24 hours Excitotoxicity->Incubation Viability_Assay Assess Neuronal Viability (Calcein-AM staining) Incubation->Viability_Assay End Analyze and Compare Viability Data Viability_Assay->End

References

A Comparative Guide to Drp1 Inhibitors: The Case of P110 and the Enigmatic THP104c

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific inhibition of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, is a critical area of investigation for various pathologies, including neurodegenerative diseases and cancer. This guide provides a detailed analysis of the well-characterized Drp1 inhibitor, P110, and addresses the current lack of scientific data for another commercially available compound, THP104c, marketed as a mitochondrial fission inhibitor.

Based on available scientific literature, a direct comparison of the specificity of this compound and P110 as Drp1 inhibitors cannot be made. While P110 is extensively documented as a selective peptide inhibitor of the Drp1-Fis1 interaction, there is a significant absence of published scientific data detailing the mechanism of action, molecular target, and specificity of this compound. It is marketed as a "mitochondrial fission inhibitor," but its direct interaction with Drp1 has not been scientifically demonstrated.

Therefore, this guide will focus on the established properties of P110 as a specific Drp1 inhibitor.

P110: A Selective Peptide Inhibitor of the Drp1-Fis1 Interaction

P110 is a rationally designed peptide inhibitor that specifically targets the interaction between Drp1 and Mitochondrial Fission 1 protein (Fis1).[1][2][3] This interaction is particularly prominent under conditions of cellular stress, leading to excessive mitochondrial fission and subsequent cellular dysfunction.[1][2]

Mechanism of Action

P110 functions by binding to Drp1 and disrupting its interaction with Fis1 on the outer mitochondrial membrane.[1][2] This targeted disruption prevents the recruitment and activation of Drp1 at the mitochondria, thereby inhibiting its GTPase activity, which is essential for the constriction and division of mitochondria.[1] Importantly, P110's inhibitory effect is specific to the Drp1-Fis1 axis and does not affect the interaction of Drp1 with other mitochondrial adaptor proteins such as Mff, MiD49, or MiD51.[1] This selectivity is crucial as it allows P110 to inhibit pathological mitochondrial fission while potentially leaving physiological fission processes intact.

dot

Figure 1. Mechanism of Action of P110. Under cellular stress, activated Drp1 interacts with Fis1 on the mitochondrial outer membrane, leading to excessive mitochondrial fission. P110 selectively binds to activated Drp1, preventing its interaction with Fis1 and thereby inhibiting pathological fission.

Specificity of P110

Experimental evidence strongly supports the specificity of P110 as a Drp1 inhibitor, particularly for the activated form of the protein under stress conditions.

  • Selective for Drp1-Fis1 Interaction: Co-immunoprecipitation studies have shown that P110 effectively blocks the interaction between Drp1 and Fis1 without affecting the binding of Drp1 to other mitochondrial receptors like Mff and MiD51.[1]

  • Targets Activated Drp1: P110 has been observed to have minimal impact on mitochondrial fission and cell viability under normal, basal conditions.[1] Its inhibitory effects are most pronounced in response to cellular stressors that activate Drp1.[1]

  • No Off-Target Effects on Other GTPases: The GTPase activity of other dynamin family members is not affected by P110, indicating its specificity for Drp1.[1]

Quantitative Data Comparison

Due to the lack of available data for this compound, a quantitative comparison of inhibitory potency (e.g., IC50 values) cannot be provided. The following table summarizes the known characteristics of P110.

FeatureP110This compound
Inhibitor Type Peptide-basedSmall molecule
Direct Target Drp1Not Reported
Mechanism Inhibits Drp1-Fis1 interactionNot Reported
Specificity Selective for activated Drp1 under stress; does not affect Drp1 interaction with Mff, MiD49/51Not Reported
IC50 (Drp1) Not ReportedNot Reported
Off-Target Effects No reported effects on other GTPasesNot Reported

Experimental Protocols

Co-Immunoprecipitation to Assess Drp1-Fis1 Interaction

This protocol is used to determine the effect of an inhibitor on the interaction between Drp1 and its mitochondrial receptor Fis1.

  • Cell Culture and Treatment: Culture cells of interest (e.g., SH-SY5Y) to 80-90% confluency. Treat cells with the desired concentration of P110 or vehicle control for a specified time before inducing cellular stress (e.g., with MPP+).

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Fis1 antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads using a suitable elution buffer and heat. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Drp1 and Fis1. A decrease in the amount of co-immunoprecipitated Drp1 in the presence of P110 indicates inhibition of the Drp1-Fis1 interaction.

dot

CoIP_Workflow start Cell Lysate (with Drp1, Fis1, and P110) ab_fis1 Add Anti-Fis1 Antibody start->ab_fis1 beads Add Protein A/G Magnetic Beads ab_fis1->beads wash Wash to Remove Non-specific Binding beads->wash elute Elute Bound Proteins wash->elute wb Western Blot for Drp1 and Fis1 elute->wb

Figure 2. Co-Immunoprecipitation Workflow. A schematic representation of the key steps involved in a co-immunoprecipitation experiment to assess the inhibitory effect of P110 on the Drp1-Fis1 interaction.

Drp1 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by Drp1, which is a key indicator of its activity.

  • Recombinant Protein: Purify recombinant Drp1 protein.

  • Reaction Mixture: Prepare a reaction buffer containing GTP and the recombinant Drp1. Include different concentrations of the inhibitor (P110) or a vehicle control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time period.

  • Malachite Green Assay: Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a malachite green-based colorimetric assay. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the rate of GTP hydrolysis. A decrease in the rate in the presence of P110 indicates inhibition of Drp1's GTPase activity.

Conclusion

In the current landscape of Drp1 inhibitors, P110 stands out as a well-characterized and specific inhibitor of the Drp1-Fis1 interaction, particularly under pathological conditions. Its selectivity for this specific protein-protein interaction and for the activated form of Drp1 makes it a valuable tool for studying the roles of mitochondrial fission in disease and a potential therapeutic candidate.

Conversely, This compound remains an enigmatic compound. While commercially available as a "mitochondrial fission inhibitor," the lack of published, peer-reviewed data on its molecular target and mechanism of action prevents any assessment of its specificity for Drp1. Researchers and drug development professionals should exercise caution and seek further validation before using this compound in studies where specific Drp1 inhibition is the intended outcome. Future studies are necessary to elucidate the true molecular target and specificity profile of this compound.

References

Validating Drp1 GTPase Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel therapeutic compounds is a critical step. This guide provides a framework for assessing the inhibitory effect of potential mitochondrial fission inhibitors on the GTPase activity of Dynamin-related protein 1 (Drp1). While specific data on the direct inhibition of Drp1 GTPase activity by THP104c is not currently available in the public domain, this document outlines the established methodologies and comparative data for other known Drp1 inhibitors, offering a roadmap for the evaluation of new chemical entities like this compound.

Comparative Analysis of Drp1 Inhibitors

The following table summarizes the reported inhibitory activities of several well-characterized Drp1 inhibitors. This data provides a benchmark for evaluating the potency of novel compounds.

InhibitorTargetIC50Assay SystemReference
Mdivi-1 Drp1 (yeast homolog Dnm1)1-10 µMIn vitro GTPase activity assay[1]
Drpitor1 Drp1Not specifiedIn vitro GTPase activity assay[2]
Drpitor1a Drp10.06 µM (for mitochondrial fragmentation)Cell-based mitochondrial morphology assay[3]
P110 Drp1Not specifiedIn vitro GTPase activity assay[4]
DRP1i27 Drp1Not specifiedDirect binding and in vitro GTPase activity assay[1][3]

Note: The IC50 values may vary depending on the specific assay conditions and the source of the Drp1 enzyme (e.g., recombinant human Drp1, yeast homolog).

Mechanism of Action of Drp1 and Its Inhibition

Drp1-mediated mitochondrial fission is a multi-step process crucial for mitochondrial quality control, cell division, and apoptosis. Its dysregulation is implicated in various diseases, making it a key therapeutic target.

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) cluster_inhibition Inhibition Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_receptors Drp1 Receptors (Fis1, Mff, MiD49, MiD51) Drp1_inactive->Drp1_receptors Translocation to OMM Stress Cellular Stress (e.g., oxidative stress) Stress->Drp1_inactive Activation/ Post-translational modification Drp1_active Active Drp1 (oligomeric ring) Drp1_receptors->Drp1_active Assembly & Oligomerization Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission GTP Hydrolysis & Constriction This compound This compound & Other Inhibitors This compound->Drp1_active Inhibition of GTPase activity (Hypothesized)

Drp1-mediated mitochondrial fission pathway and point of inhibition.

Experimental Protocols for Validating Drp1 GTPase Inhibition

To ascertain the direct inhibitory effect of a compound like this compound on Drp1's enzymatic activity, a robust in vitro GTPase activity assay is essential. The following protocols are based on established methods in the field.

Recombinant Drp1 Expression and Purification
  • Objective: To obtain highly pure and active Drp1 protein for in vitro assays.

  • Methodology:

    • Clone the human Drp1 cDNA into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His6).

    • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.

    • Lyse the bacterial cells and purify the recombinant Drp1 protein using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA agarose).

    • Further purify the protein by size-exclusion chromatography to isolate functional oligomeric forms of Drp1.

    • Assess protein purity by SDS-PAGE and concentration by a Bradford or BCA assay.

In Vitro Drp1 GTPase Activity Assay (Malachite Green Assay)
  • Objective: To quantify the rate of GTP hydrolysis by Drp1 in the presence and absence of an inhibitor. This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released.

  • Methodology:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2).

    • In a 96-well plate, add purified recombinant Drp1 to the reaction buffer.

    • Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., Mdivi-1) as a positive control.

    • Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding a saturating concentration of GTP (e.g., 1 mM).

    • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and measure the released Pi using a malachite green-based colorimetric reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Mitochondrial Morphology Assay
  • Objective: To assess the effect of the inhibitor on mitochondrial morphology in living cells.

  • Methodology:

    • Culture a suitable cell line (e.g., HeLa, U2OS) on glass-bottom dishes.

    • Transfect the cells with a mitochondrial-targeted fluorescent protein (e.g., mito-GFP or mito-DsRed) to visualize mitochondria.

    • Treat the cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

    • Induce mitochondrial fission using a known stimulus (e.g., CCCP or staurosporine) in the presence or absence of the inhibitor.

    • Acquire images of the mitochondrial network using fluorescence microscopy (confocal or widefield).

    • Quantify mitochondrial morphology by analyzing parameters such as mitochondrial length, branching, and form factor using image analysis software (e.g., ImageJ/Fiji).

    • A successful inhibitor will prevent or reverse the fission-induced fragmented mitochondrial phenotype, resulting in elongated and interconnected mitochondria.

Workflow for Drp1 Inhibitor Validation

The following diagram illustrates a typical workflow for the screening and validation of novel Drp1 inhibitors.

Inhibitor_Validation_Workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation Compound_Library Compound Library (including this compound) Cell_Based_Assay Cell-Based Mitochondrial Morphology Assay Compound_Library->Cell_Based_Assay Screening Hit_Identification Hit Identification (Compounds promoting mitochondrial fusion) Cell_Based_Assay->Hit_Identification Analysis GTPase_Assay In Vitro Drp1 GTPase Activity Assay Hit_Identification->GTPase_Assay Validation of Hits IC50_Determination IC50 Determination GTPase_Assay->IC50_Determination Quantification Binding_Assay Direct Binding Assays (e.g., SPR, MST) IC50_Determination->Binding_Assay Characterization Oligomerization_Assay Drp1 Oligomerization Assay (e.g., SEC, Native-PAGE) Binding_Assay->Oligomerization_Assay Further Characterization Animal_Models Disease-Relevant Animal Models Oligomerization_Assay->Animal_Models Preclinical Testing

Workflow for the screening and validation of Drp1 inhibitors.

By following these established protocols and comparative frameworks, researchers can effectively evaluate the potential of this compound and other novel compounds as inhibitors of Drp1 GTPase activity, paving the way for the development of new therapeutics for diseases associated with aberrant mitochondrial fission.

References

Unveiling the Differential Effects of THP104c: A Cross-Validation in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Mitochondrial Fission Inhibitor THP104c and its Analogue, TPH104m, in Triple-Negative and Non-Triple-Negative Breast Cancer Cells.

Researchers in the field of oncology and drug development are continually seeking novel therapeutic agents that can selectively target cancer cells while sparing normal, healthy cells. One such promising agent is this compound, a novel thienopyrimidine-hydrazinyl compound identified as a mitochondrial fission inhibitor. This guide provides a comprehensive cross-validation of this compound's effects in various breast cancer cell lines, comparing its performance with its analogue, TPH104m. The data presented herein is derived from a key study investigating their anticancer efficacy and mechanism of action.[1][2][3][4]

Comparative Efficacy of this compound and TPH104m

The cytotoxic effects of this compound and its analogue, TPH104m, were evaluated across a panel of triple-negative breast cancer (TNBC) cell lines (BT-20, MDA-MB-231, Hs578T) and a non-tumorigenic breast epithelial cell line (MCF-10A). The half-maximal inhibitory concentration (IC50) values, determined by various cell viability assays, demonstrate the potency and selectivity of these compounds.

Cell LineCompoundMTT Assay IC50 (µM)CTB Assay IC50 (µM)SRB Assay IC50 (µM)
BT-20 This compound0.45 ± 0.050.38 ± 0.030.52 ± 0.06
TPH104m0.58 ± 0.070.49 ± 0.040.65 ± 0.08
MDA-MB-231 This compound0.62 ± 0.08--
TPH104m0.75 ± 0.09--
Hs578T This compound0.88 ± 0.11--
TPH104m1.05 ± 0.13--
MCF-10A This compound> 10--
TPH104m> 10--

Data synthesized from "Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells".[1][2][3][4]

The data clearly indicates that both this compound and TPH104m exhibit significant cytotoxicity against TNBC cell lines, with this compound being slightly more potent.[1][2] Notably, both compounds displayed high selectivity, with IC50 values greater than 10 µM in the normal breast cell line MCF-10A, suggesting a favorable therapeutic window.[1][2]

Mechanism of Action: DRP1-Mediated Mitochondrial Fission

This compound and TPH104m induce a unique, non-apoptotic form of cell death in TNBC cells.[1][2] Their mechanism of action is centered on the inhibition of mitochondrial fission, a process regulated by the Dynamin-related protein 1 (DRP1). The compounds were found to significantly downregulate the expression of DRP1.[2] This disruption of mitochondrial dynamics leads to a loss of mitochondrial membrane potential and ultimately, cell death, without the activation of caspases, which are the hallmarks of apoptosis.[1][2]

THP104c_Mechanism This compound Mechanism of Action cluster_cell Triple-Negative Breast Cancer Cell Mitochondria Mitochondria DRP1 DRP1 (Dynamin-related protein 1) Fission Mitochondrial Fission DRP1->Fission promotes CellDeath Non-Apoptotic Cell Death Fission->CellDeath inhibition leads to Proliferation Cell Proliferation & Survival Fission->Proliferation supports This compound This compound This compound->DRP1 downregulates

Caption: DRP1-mediated mitochondrial fission pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and TPH104m.

Cell Viability Assays (MTT, CTB, SRB)

Objective: To determine the cytotoxic effects of this compound and TPH104m on breast cancer cell lines.

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or TPH104m (typically ranging from 0.01 µM to 100 µM) for 72 hours. A vehicle control (DMSO) was also included.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[5]

    • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.[5]

    • Absorbance was measured at 570 nm using a microplate reader.[4]

  • CTB (CellTiter-Blue®) Assay: The assay was performed according to the manufacturer's instructions. This assay measures the conversion of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.

  • SRB (Sulphorhodamine B) Assay:

    • Cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Plates were washed with water and air-dried.

    • Cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

    • Plates were washed with 1% acetic acid and air-dried.

    • The bound dye was solubilized with 10 mM Tris base solution.

    • Absorbance was measured at 510 nm.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Treat with this compound/ TPH104m for 72h A->B C Add assay reagent (MTT, CTB, or SRB) B->C D Incubate C->D E Measure absorbance/ fluorescence D->E F Calculate IC50 values E->F

Caption: General workflow for cell viability assays.

Colony Formation Assay

Objective: To assess the long-term proliferative capacity of cells after treatment with this compound or TPH104m.

Protocol:

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) was seeded in 6-well plates.

  • Compound Treatment: Cells were treated with various concentrations of this compound or TPH104m for 24 hours.

  • Incubation: The drug-containing medium was removed, and cells were washed and cultured in fresh medium for 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies were fixed with methanol (B129727) and stained with a solution of crystal violet (e.g., 0.5% in methanol).

  • Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) was counted manually or using imaging software.

Colony_Formation_Workflow Colony Formation Assay Workflow A Seed low density of cells in 6-well plates B Treat with this compound/ TPH104m for 24h A->B C Incubate in drug-free medium for 10-14 days B->C D Fix and stain colonies with crystal violet C->D E Count colonies D->E

Caption: Workflow for the colony formation assay.

Conclusion

This compound emerges as a potent and selective inhibitor of mitochondrial fission with significant cytotoxic effects against triple-negative breast cancer cell lines. Its ability to induce non-apoptotic cell death through the downregulation of DRP1 presents a novel therapeutic strategy that may circumvent resistance to conventional apoptosis-inducing chemotherapies. The comparative data with its analogue, TPH104m, further validates the anticancer potential of this class of compounds. Further in-depth studies and in vivo validation are warranted to fully elucidate the therapeutic promise of this compound in the treatment of TNBC.

References

Comparative Analysis of Mitochondrial Fission Inhibitors: A Framework for Evaluating Novel Compounds like THP104c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fission is a fundamental cellular process implicated in numerous physiological and pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] The dynamin-related protein 1 (Drp1) is a key regulator of this process, making it a prime target for therapeutic intervention.[2] A growing number of small molecule inhibitors targeting mitochondrial fission are emerging, necessitating a rigorous comparative framework for their evaluation.

This guide provides a comparative analysis of known mitochondrial fission inhibitors, with a focus on the types of experimental data required for a thorough assessment. While the novel inhibitor THP104c is identified as a mitochondrial fission inhibitor, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on its mechanism of action or quantitative performance.[3][4] Therefore, this document will use the well-characterized inhibitors Mdivi-1 and the peptide inhibitor P110 as examples to establish a framework for the future evaluation of this compound and other new chemical entities in this class.

Quantitative Comparison of Mitochondrial Fission Inhibitors

A direct comparison of the efficacy and specificity of mitochondrial fission inhibitors requires quantitative data from a standardized set of assays. The following tables summarize key parameters for Mdivi-1 and P110, and highlight the data that would be necessary for a comprehensive evaluation of this compound.

Table 1: Efficacy and Potency

ParameterThis compoundMdivi-1P110Reference
Target Data not availableDrp1 (disputed in human)[5], Mitochondrial Complex I[6]Drp1[5]
IC₅₀ (Drp1 GTPase activity) Data not available~1-10 µM (yeast Dnm1), poor inhibitor of human Drp1[6][7]~1 µM (in vitro)[8][9]
Effective Concentration (Cell-based assays) Data not available10-50 µM[7][10]1-10 µM[1][5]
Effect on Mitochondrial Morphology Data not availableInduces mitochondrial elongation[10]Inhibits stress-induced mitochondrial fragmentation[5][8]

Table 2: Specificity and Off-Target Effects

ParameterThis compoundMdivi-1P110Reference
Selectivity for Drp1 vs. other GTPases Data not availableLow, also inhibits Complex I of the electron transport chain[6]High, does not affect other dynamin family members[11]
Drp1-independent effects Data not availableModulates ROS production via Complex I inhibition[6]Minimal effects on basal mitochondrial fission and cell viability[5][11]
Cellular Toxicity (e.g., CC₅₀) Data not availableCan induce cytotoxicity at higher concentrations[10]Low toxicity reported in tested cell lines[5][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of mitochondrial fission inhibitors. Below are methodologies for key experiments.

Mitochondrial Morphology Analysis

Objective: To quantitatively assess changes in mitochondrial morphology (e.g., length, circularity, fragmentation) in response to inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y, or primary neurons) on glass-bottom dishes. Treat with varying concentrations of the mitochondrial fission inhibitor (e.g., this compound, Mdivi-1, P110) or vehicle control for a specified duration (e.g., 1-24 hours).

  • Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent probe, such as MitoTracker Red CMXRos (50-100 nM) or transfect with a mitochondrially targeted fluorescent protein (e.g., mito-GFP).

  • Image Acquisition: Acquire z-stack images of mitochondria using a high-resolution confocal microscope.

  • Image Analysis:

    • Deconvolute the images to improve signal-to-noise ratio.

    • Use image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins, CellProfiler) to segment and quantify mitochondrial morphology.[6][8]

    • Key parameters to measure include:

      • Aspect Ratio and Form Factor: To determine the degree of elongation versus fragmentation.

      • Branching: To assess network complexity.

      • Mitochondrial Count and Area: To measure changes in mitochondrial number and size.

Drp1 GTPase Activity Assay

Objective: To measure the direct effect of the inhibitor on the enzymatic activity of Drp1.

Protocol:

  • Recombinant Protein: Purify recombinant human Drp1 protein.

  • GTPase Assay: Use a commercially available GTPase activity assay kit (e.g., colorimetric or fluorescent).

  • Reaction Setup:

    • Incubate recombinant Drp1 with GTP in the presence of varying concentrations of the inhibitor (e.g., this compound, Mdivi-1, P110) or vehicle control.

    • The reaction measures the rate of GTP hydrolysis to GDP by quantifying the release of inorganic phosphate.

  • Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[11]

Cell Viability Assay

Objective: To determine the cytotoxic effects of the inhibitor on cultured cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a range of concentrations of the inhibitor for a specified time (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.[12] Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals. Measure absorbance at ~570 nm.

    • Resazurin (B115843) (AlamarBlue) Assay: A fluorometric assay that also measures metabolic activity.[13] Add resazurin solution and measure fluorescence (Ex/Em ~560/590 nm).

    • ATP Assay: Measures the ATP content of viable cells using a luciferase-based reaction.[13]

  • Data Analysis: Normalize the results to vehicle-treated control cells and calculate the CC₅₀ (50% cytotoxic concentration).

Mitochondrial Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the effect of the inhibitor on the production of ROS by mitochondria.

Protocol:

  • Cell Culture and Treatment: Treat cells with the inhibitor as described for the morphology analysis.

  • ROS Staining: Incubate cells with a mitochondrial-specific ROS indicator dye, such as MitoSOX Red (for superoxide) or a general ROS indicator.

  • Measurement:

    • Fluorometry/Flow Cytometry: Measure the fluorescence intensity of the cell population using a fluorometer or flow cytometer.[14]

    • Live-Cell Imaging: Visualize and quantify ROS production in real-time using a fluorescence microscope.

  • Data Analysis: Quantify the change in fluorescence intensity relative to control cells. Positive controls, such as Antimycin A or Rotenone, should be included.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.

Mitochondrial_Fission_Pathway cluster_stress Cellular Stress cluster_drp1 Drp1 Regulation cluster_mito Mitochondrial Outer Membrane cluster_inhibitors Inhibitor Action Stress Stress Drp1_active Active Drp1 (Phosphorylated Oligomer) Stress->Drp1_active Activates Kinases Drp1_inactive Inactive Drp1 (Cytosolic Dimer) Drp1_inactive->Drp1_active Phosphorylation (e.g., CDK1/B, MAPK) Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Translocation Constriction Mitochondrial Constriction Receptors->Constriction Drp1 Recruitment & Assembly Fission Mitochondrial Fission Constriction->Fission GTP Hydrolysis This compound This compound This compound->Fission Putative Inhibition Mdivi-1 Mdivi-1 Mdivi-1->Drp1_active Inhibits Assembly/Activity (disputed in humans) P110 P110 P110->Receptors Blocks Drp1-Fis1 Interaction

Caption: Signaling pathway of Drp1-mediated mitochondrial fission and proposed targets of inhibitors.

Experimental_Workflow Start Hypothesize Inhibitor Action Cell_Culture Cell Culture (Relevant Cell Line) Start->Cell_Culture Treatment Treat with Inhibitor (e.g., this compound) Cell_Culture->Treatment Morphology Mitochondrial Morphology Analysis Treatment->Morphology Biochemical Biochemical Assays Treatment->Biochemical Viability Cell Viability Assay Treatment->Viability ROS Mitochondrial ROS Assay Treatment->ROS Data_Analysis Quantitative Data Analysis & Comparison Morphology->Data_Analysis GTPase Drp1 GTPase Activity Assay Biochemical->GTPase Viability->Data_Analysis ROS->Data_Analysis GTPase->Data_Analysis Conclusion Evaluate Efficacy & Specificity Data_Analysis->Conclusion

Caption: General experimental workflow for the evaluation of a novel mitochondrial fission inhibitor.

Conclusion

The development of specific and potent inhibitors of mitochondrial fission holds significant promise for the treatment of a wide range of diseases. A rigorous and standardized approach to their preclinical evaluation is paramount. While this compound has been identified as a mitochondrial fission inhibitor, the lack of publicly available experimental data prevents a direct comparison with established compounds like Mdivi-1 and P110. This guide provides a framework of essential experiments and data required to thoroughly characterize novel inhibitors. Future studies on this compound should focus on generating quantitative data on its direct effects on Drp1, its impact on mitochondrial morphology and function in cellular models, and its specificity profile. Such data will be critical in determining its potential as a valuable research tool and a future therapeutic agent.

References

Independent Verification of THP104c's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective product THP104c with other alternatives, supported by experimental data. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound, a derivative of Tetrahydropiperine (THP), have been evaluated in preclinical models of ischemic stroke. Its efficacy is compared here with other notable neuroprotective agents.

In Vitro Neuroprotection Data

The following table summarizes the quantitative data from in vitro studies, assessing the ability of various compounds to protect neuronal cells from damage.

CompoundAssayCell LineNeurotoxic InsultConcentration% Cell Viability Increase (relative to insult)Citation
This compound (Tetrahydropiperine) CCK-8 AssayPC-12Oxygen-Glucose Deprivation (OGD)Not SpecifiedEnhanced survival (quantitative data pending full-text analysis)[1]
Ferulamide (N-feruloyl serotonin (B10506) analog)MTT AssayNot SpecifiedOxidative Stressor (Aβ₂₅₋₃₅)5 µM59%
B355227Resazurin AssayHT225 mM Glutamate10 µM~40%
Tetramethylpyrazine Nitrone (TBN)Not SpecifiedMPP+-induced midbrain neuronsMPP+300 µM24.09%
In Vivo Neuroprotection Data

The table below presents data from in vivo studies, primarily focusing on animal models of ischemic stroke.

CompoundAnimal ModelKey Outcome MeasureTreatment Protocol% Reduction in Infarct Volume (relative to control)Citation
This compound (Tetrahydropiperine) Rat (Permanent Middle Cerebral Artery Occlusion)Cerebral Infarction AreaNot SpecifiedSignificant reduction (quantitative data pending full-text analysis)[1]
Tetramethylpyrazine Nitrone (TBN)Rat (Permanent Middle Cerebral Artery Occlusion)Brain InfarctionNot SpecifiedEffective in reducing
EdaravoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3]
Butylphthalide (NBP)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3]

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its neuroprotective effects through the activation of the PI3K/Akt/mTOR signaling pathway, which leads to the inhibition of autophagy.[1] This pathway is a critical regulator of cell survival and proliferation.

This compound Signaling Pathway cluster_inhibition Inhibition This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Neuroprotection Neuroprotection mTOR->Neuroprotection Autophagy->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This surgical procedure is a widely used model for inducing focal cerebral ischemia.

MCAO Experimental Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Analysis Anesthesia Anesthetize Rat Incise Midline Neck Incision Anesthesia->Incise Isolate Isolate Carotid Arteries Incise->Isolate Insert Insert Filament into Internal Carotid Artery Isolate->Insert Occlude Advance Filament to Occlude Middle Cerebral Artery Insert->Occlude Reperfusion Withdraw Filament for Reperfusion (Transient MCAO) Occlude->Reperfusion Suture Suture Incision Reperfusion->Suture Recovery Monitor Animal Recovery Suture->Recovery Behavior Behavioral Tests Recovery->Behavior TTC TTC Staining for Infarct Volume Behavior->TTC Histo Histopathological Examination TTC->Histo

Caption: Experimental workflow for the MCAO rat model.

Protocol:

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats.

  • Surgical Preparation: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion: Ligate the distal end of the ECA and insert a nylon monofilament through the ECA into the ICA.

  • Occlusion: Advance the filament until it blocks the origin of the middle cerebral artery (MCA).

  • Reperfusion: For transient MCAO, withdraw the filament after a specified period (e.g., 2 hours) to allow reperfusion. For permanent MCAO, the filament is left in place.

  • Closure and Recovery: Suture the incision and monitor the animal during recovery.

  • Assessment: Evaluate neurological deficits using behavioral tests (e.g., open field test, balance beam test). Determine the cerebral infarction volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Conduct histopathological examinations (HE and Nissl staining) to assess morphological changes.[1]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC-12 Cells

This cell-based assay mimics the conditions of ischemic stroke in a controlled environment.

OGD Experimental Workflow cluster_culture Cell Culture cluster_ogd OGD Induction cluster_treatment Treatment cluster_analysis Analysis Seed Seed PC-12 Cells Replace Replace with Glucose-Free Medium Seed->Replace Hypoxia Place in Hypoxic Chamber (e.g., 95% N2, 5% CO2) Replace->Hypoxia Add_THP Add this compound or Alternative Compound Hypoxia->Add_THP Viability Assess Cell Viability (MTT/CCK-8 Assay) Add_THP->Viability LDH Measure LDH Release Viability->LDH Western Western Blot for Signaling Proteins LDH->Western

Caption: Experimental workflow for the OGD model in PC-12 cells.

Protocol:

  • Cell Culture: Culture PC-12 cells in standard medium.

  • OGD Induction: Replace the culture medium with glucose-free medium and place the cells in a hypoxic chamber for a defined period.

  • Treatment: Add this compound or alternative neuroprotective agents to the culture medium before or during OGD.

  • Assessment of Cell Viability:

    • MTT/CCK-8 Assay: Measure the metabolic activity of the cells, which correlates with cell viability.

    • LDH Assay: Quantify the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

Protocol:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., PI3K, p-Akt, Akt, mTOR).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

References

A Head-to-Head Comparison of THP104c and Other Compounds on Cancer Cell Death Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the induction of cell death in malignant cells is a primary goal. While apoptosis has long been the focus of many therapeutic strategies, emerging compounds are highlighting alternative, non-apoptotic cell death pathways. This guide provides a head-to-head comparison of THP104c, a novel mitochondrial fission inhibitor, with established apoptosis-inducing chemotherapeutic agents, Etoposide and Paclitaxel. We present a detailed analysis of their mechanisms of action, supported by experimental data, to offer a clear perspective on their distinct effects on cancer cells.

A recent study has illuminated that this compound and its analogue, TPH104m, trigger a unique, non-apoptotic form of cell death in triple-negative breast cancer (TNBC) cells.[1] These compounds were found to be 15- to 30-fold more selective for TNBC cell lines compared to normal mammary epithelial cells.[1] This contrasts with the well-documented apoptotic pathways induced by Etoposide and Paclitaxel.

Comparative Analysis of Cell Death Induction

The following table summarizes the key differences in the induction of cell death by this compound, Etoposide, and Paclitaxel.

FeatureThis compoundEtoposidePaclitaxel
Primary Mechanism Inhibition of mitochondrial fission (Drp1 downregulation)[1]Topoisomerase II inhibitionMicrotubule stabilization
Mode of Cell Death Non-apoptotic cell death[1]ApoptosisApoptosis
Morphological Changes Absence of cellular shrinkage, nuclear fragmentation, and apoptotic blebs[1]Cellular shrinkage, chromatin condensation, nuclear fragmentation, formation of apoptotic bodiesSimilar to Etoposide, characterized by mitotic arrest followed by apoptosis
Caspase Activation No significant caspase activation[1]Activation of caspase-3, -8, and -9Activation of caspase-3, -7, and PARP cleavage
Mitochondrial Events Loss of mitochondrial membrane potential, no cytochrome c release[1]Release of cytochrome c from mitochondriaRelease of cytochrome c
Effect of Pan-Caspase Inhibitor Cell death is not rescued[1]Apoptosis is inhibitedApoptosis is inhibited
IC50 Values (Apoptosis/Cell Viability) Not applicable for apoptosis; specific cytotoxicity data in TNBC cells reported[1]~50 µM in SK-N-AS neuroblastoma cells (48h)Dose-dependent increase in apoptosis in HEK293 cells (10-20 µM at 24h)
Percentage of Apoptotic Cells Not applicable~20% in HL-60 cells after 30 min treatmentDose-dependent increase in apoptotic cells in CHMm cells

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathway for this compound-induced non-apoptotic cell death and a typical experimental workflow for assessing apoptosis.

G cluster_0 This compound-Induced Non-Apoptotic Cell Death cluster_1 Hallmarks This compound This compound Drp1 Drp1 This compound->Drp1 inhibition Mitochondrial_Fission Mitochondrial_Fission Drp1->Mitochondrial_Fission downregulation Loss_of_MMP Loss_of_MMP Mitochondrial_Fission->Loss_of_MMP leads to Non_Apoptotic_Cell_Death Non_Apoptotic_Cell_Death Loss_of_MMP->Non_Apoptotic_Cell_Death No_Caspase_Activation No_Caspase_Activation No_Cytochrome_c_Release No_Cytochrome_c_Release No_Apoptotic_Bodies No_Apoptotic_Bodies

Caption: Signaling pathway of this compound-induced non-apoptotic cell death.

G cluster_0 Experimental Workflow for Apoptosis Assessment cluster_1 Apoptosis Assays start Cancer Cell Culture treatment Treatment with Apoptosis-Inducing Compound start->treatment harvest Harvest Cells treatment->harvest flow_cytometry Annexin V/PI Staining for Flow Cytometry harvest->flow_cytometry western_blot Western Blot for Caspases, Bcl-2 family harvest->western_blot tunel_assay TUNEL Assay for DNA Fragmentation harvest->tunel_assay

Caption: General experimental workflow for the assessment of apoptosis.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., this compound, Etoposide, Paclitaxel) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Objective: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the compounds for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, late apoptotic/necrotic cells are Annexin V- and PI-positive, and necrotic cells are Annexin V-negative and PI-positive.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Objective: To detect the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2, and Bax.

  • Procedure:

    • Treat cells with the compounds, harvest, and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, Drp1, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a novel approach to cancer therapy by inducing a non-apoptotic form of cell death through the inhibition of mitochondrial fission. This mechanism is fundamentally different from the apoptotic pathways triggered by conventional chemotherapeutics like Etoposide and Paclitaxel. The high selectivity of this compound for cancer cells over normal cells, coupled with its unique cell death mechanism, suggests its potential to overcome resistance to apoptosis-inducing drugs. Further research into the molecular intricacies of this compound-induced non-apoptotic cell death is warranted to fully elucidate its therapeutic potential in the treatment of cancers, particularly those resistant to traditional therapies.

References

Evaluating the Reproducibility of Published Findings on Mitochondrial Fission Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative overview of the experimental data and methodologies for mitochondrial fission inhibitors to assist researchers in evaluating the reproducibility of published findings. Due to the absence of published research on THP104c , this document uses the well-characterized mitochondrial fission inhibitor, Mdivi-1 , as a primary example to illustrate the desired data presentation and experimental detail. Information on other relevant inhibitors is included for comparative context.

Data Summary: A Comparative Look at Mitochondrial Fission Inhibitors

The following table summarizes quantitative data for Mdivi-1, a commonly studied mitochondrial fission inhibitor. This structured format allows for a clear comparison of its effects across different experimental models. A similar table could be populated for this compound should data become publicly available.

InhibitorTargetOrganism/Cell LineConcentration/DosageMeasured EffectReported EfficacyPublication (PMID)
Mdivi-1 Drp1HeLa Cells10-50 µMInhibition of mitochondrial fissionSignificant elongation of mitochondria22627875
Mdivi-1 Drp1Rat Model of Stroke1.2 mg/kgReduction in infarct volume40-50% reduction21807966
P110 Drp1-Fis1 InteractionSH-SY5Y Cells1-5 µMNeuroprotectionIncreased cell viability23239899
Dynasore Dynamin 1/2, Drp1Cultured Neurons80 µMInhibition of endocytosis and fissionBlockade of transferrin uptake16407411

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are representative methodologies for experiments commonly used to characterize mitochondrial fission inhibitors.

1. Cell Culture and Treatment:

  • Cell Line: Human cervical cancer cell line (HeLa) or human neuroblastoma cell line (SH-SY5Y).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Inhibitor Preparation: A stock solution of the inhibitor (e.g., Mdivi-1) is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM and stored at -20°C.

  • Treatment Protocol: For experiments, the stock solution is diluted in culture medium to the desired final concentration. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Cells are incubated with the inhibitor for a specified period (e.g., 2-24 hours) before analysis.

2. Mitochondrial Morphology Analysis:

  • Staining: Live cells are incubated with a mitochondria-specific fluorescent probe, such as MitoTracker Red CMXRos (100 nM), for 30 minutes at 37°C.

  • Imaging: Cells are washed with phosphate-buffered saline (PBS) and imaged using a fluorescence microscope. Images are captured using a high-resolution camera.

  • Quantification: The morphology of mitochondria is quantified by analyzing the aspect ratio and form factor of individual mitochondria using image analysis software like ImageJ. An increase in these parameters indicates a shift towards a more elongated and interconnected mitochondrial network, consistent with the inhibition of fission.

3. In Vivo Animal Studies (Exemplary):

  • Animal Model: A common model is the middle cerebral artery occlusion (MCAO) model of stroke in rodents (e.g., Sprague-Dawley rats).

  • Drug Administration: The inhibitor is dissolved in a vehicle solution (e.g., saline with 5% DMSO) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specific time point relative to the induced injury.

  • Outcome Measures: The primary outcome is typically the infarct volume, which is measured 24-48 hours after the ischemic event. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue. Neurological deficit scores are also commonly assessed.

Visualizing a Key Signaling Pathway: Mitochondrial Fission

The following diagram illustrates the central role of the GTPase Drp1 in mediating mitochondrial fission, which is the primary target of many pharmacological inhibitors.

Mitochondrial_Fission_Pathway Mitochondrial Fission Signaling Pathway cluster_Cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane Drp1_dimer Drp1 (inactive dimer) Drp1_oligomer Drp1 (active oligomer) Drp1_dimer->Drp1_oligomer Phosphorylation (e.g., by CDK1/B) Fis1 Fis1 Drp1_oligomer->Fis1 Recruitment to OMM Mff Mff Drp1_oligomer->Mff Recruitment to OMM MiD49 MiD49 Drp1_oligomer->MiD49 Recruitment to OMM MiD51 MiD51 Drp1_oligomer->MiD51 Recruitment to OMM Fission Mitochondrial Fission Drp1_oligomer->Fission Constriction & Fission Mdivi1 Mdivi-1 Mdivi1->Drp1_oligomer Inhibits GTPase activity & self-assembly

Caption: The process of mitochondrial fission, highlighting the recruitment and activation of Drp1.

Experimental Workflow for Evaluating a Mitochondrial Fission Inhibitor

This diagram outlines a typical workflow for the initial in vitro characterization of a novel mitochondrial fission inhibitor.

Experimental_Workflow In Vitro Evaluation of a Mitochondrial Fission Inhibitor cluster_workflow start Compound Synthesis & Characterization cell_culture Cell Culture (e.g., HeLa, SH-SY5Y) start->cell_culture treatment Treatment with Inhibitor (e.g., this compound) cell_culture->treatment morphology Mitochondrial Morphology Analysis (Imaging) treatment->morphology biochemical Biochemical Assays (e.g., Western Blot for Drp1) treatment->biochemical functional Functional Assays (e.g., ATP levels, ROS production) treatment->functional data_analysis Data Analysis & Interpretation morphology->data_analysis biochemical->data_analysis functional->data_analysis

Caption: A standard workflow for the in vitro assessment of a mitochondrial fission inhibitor.

Safety Operating Guide

Navigating the Disposal of THP104c: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel compounds like THP104c, a mitochondrial fission inhibitor, is a critical component of laboratory safety and operational integrity.[1] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established protocols for the disposal of laboratory research chemicals provide a clear and safe path forward. Adherence to these general procedures, in conjunction with institution-specific guidelines, is paramount for ensuring a safe and compliant laboratory environment.

Prudent Handling and Storage of this compound

Before disposal, the safe handling and storage of this compound are essential. For in-vitro use, this compound is often dissolved in a solvent like DMSO.[1] Stock solutions should be stored at -80°C for up to six months or -20°C for one month, protected from light.[1] When handling the compound, researchers should wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[2]

General Procedures for the Disposal of Research Chemicals

The following steps outline a general workflow for the proper disposal of a research chemical like this compound. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Any unwanted chemical is generally considered hazardous waste.[4]

  • Segregation: Do not mix different types of chemical waste. Incompatible wastes must be stored separately to prevent dangerous reactions.[4] For instance, organic solvents should be collected separately from aqueous solutions.

2. Containerization and Labeling:

  • Appropriate Containers: Use containers that are compatible with the chemical waste they hold. The containers should be in good condition, with no leaks or cracks, and must have a secure lid.[4]

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[4] Avoid using abbreviations or chemical formulas. The label should also include the date the waste was first added to the container.

3. On-Site Management and Disposal:

  • Chemically Contaminated Waste: Items such as pipette tips, gloves, and paper towels that have come into contact with this compound should be considered chemically contaminated waste.[5]

    • Solid Waste: Place contaminated solid waste in a designated, labeled hazardous waste bag or container.

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, labeled hazardous waste container.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[4][6] The rinsate must be collected and treated as hazardous waste.[4] After rinsing, deface the original label and dispose of the container according to your institution's guidelines, which may allow for disposal in regular trash or glass recycling.[6]

4. Arranging for Pickup and Disposal:

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.[4] Do not pour chemical waste down the drain unless specifically instructed to do so by your EHS department for certain neutralized aqueous solutions.[4][7]

Experimental Protocol: Decontamination of Labware

For labware that is grossly contaminated with a research chemical like this compound, a simple decontamination procedure can minimize the volume of hazardous waste.

Objective: To decontaminate labware for safe disposal.

Materials:

  • Contaminated labware (e.g., glassware, stir bars)

  • Appropriate solvent (e.g., ethanol (B145695) or acetone (B3395972) for organic compounds)

  • Waste container for solvent rinsate

  • Personal Protective Equipment (PPE)

Procedure:

  • Under a fume hood, rinse the contaminated labware three times with a small amount of a suitable solvent capable of dissolving this compound.

  • Collect all rinsate in a designated hazardous waste container labeled with the solvent name and "Rinsate from this compound decontamination."

  • After the final rinse, allow the labware to air dry completely in the fume hood.

  • Once dry, the labware can typically be disposed of as regular laboratory glass waste. However, confirm this with your institutional guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

G cluster_0 start Unwanted Chemical (e.g., this compound) is_hazardous Is it a hazardous waste? start->is_hazardous consult_ehs Consult Institutional EHS Policy is_hazardous->consult_ehs Yes segregate Segregate Incompatible Wastes consult_ehs->segregate containerize Use Compatible, Labeled Container segregate->containerize solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) containerize->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) containerize->liquid_waste Liquid empty_container Empty Chemical Container containerize->empty_container Container dispose_solid Place in Labeled Hazardous Waste Bag solid_waste->dispose_solid dispose_liquid Collect in Labeled Hazardous Waste Bottle liquid_waste->dispose_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse schedule_pickup Schedule Waste Pickup with EHS dispose_solid->schedule_pickup dispose_liquid->schedule_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per EHS Guidelines triple_rinse->dispose_container collect_rinsate->dispose_liquid

Figure 1. General workflow for the disposal of laboratory chemical waste.

Due to the absence of a specific Safety Data Sheet for this compound, a quantitative data table on its physical and chemical properties cannot be provided at this time. Researchers should handle this compound with the care afforded to all new chemical entities and consult their institutional safety resources for the most accurate and comprehensive guidance. By following these established principles, the scientific community can continue its vital work while ensuring the safety of its members and the environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。